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Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of N-(3-bromo-5-methylphenyl)oxetan-3-amine: A High-Value Bioisosteric Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(3-bromo-5-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(3-bromo-5-methylphenyl)oxetan-3-amine (CAS: 1695136-48-1)[1] has emerged as a highly versatile, bifunctional building block. It seamlessly integrates an oxetane ring—a premier non-classical bioisostere for carbonyls and gem-dimethyl groups—with a 3-bromo-5-methylphenyl moiety, providing a robust handle for transition-metal-catalyzed cross-coupling. This technical guide deconstructs the structural advantages, physicochemical properties, and validated synthetic workflows associated with this critical scaffold.

Structural Architecture & Physicochemical Profiling

The architectural brilliance of N-(3-bromo-5-methylphenyl)oxetan-3-amine lies in its dual-domain functionality:

  • The Oxetane Core : A highly strained, four-membered cyclic ether. Despite its ring strain (C-C-C bond angle compressed to ~84.8°), the oxetane ring exhibits remarkable chemical stability[2]. It adopts a puckered, gauche conformation that provides a unique three-dimensional exit vector compared to planar amides or anilines.

  • The 3-Bromo-5-methylphenyl Handle : The bromine atom serves as an ideal electrophilic site for palladium-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings)[3]. Concurrently, the meta-methyl group provides a subtle steric buffer and increases local lipophilicity, which is often leveraged to occupy hydrophobic pockets in target proteins.

Table 1: Physicochemical Properties and Design Significance
PropertyValueCausality / Drug Design Significance
Molecular Weight 242.11 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~21.26 ŲExcellent membrane permeability; well within the optimal range for oral bioavailability.
Hydrogen Bond Donors 1The secondary amine provides a targeted directional interaction point (e.g., kinase hinge-binding).
Hydrogen Bond Acceptors 2The oxetane oxygen acts as a stable H-bond acceptor, significantly enhancing aqueous solubility.
Amine pKa ~3.0 - 4.5Suppressed basicity (vs. acyclic amines) mitigates hERG liability and phospholipidosis[4].

The Causality of Bioisosterism: Why Oxetane?

The decision to utilize an oxetan-3-amine derivative over a traditional alkyl or cycloalkyl amine is driven by specific molecular causalities:

  • Basicity Modulation (pKa Suppression) : When an amine is attached directly to an oxetane ring, the strong electron-withdrawing inductive effect of the oxetane oxygen pulls electron density away from the nitrogen lone pair. This reduces the basicity of the amine by 2 to 3 pKa units compared to a standard isopropyl or cyclobutyl group. In drug discovery, highly basic amines often lead to off-target binding at the hERG potassium channel (causing cardiotoxicity); the oxetane effectively neutralizes this liability[4].

  • Metabolic Stability : Traditional gem-dimethyl groups or metabolically labile aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The rigid, electron-deficient nature of the oxetane ring resists oxidative degradation, thereby extending the in vivo half-life of the resulting therapeutic[2].

  • Aqueous Solubility (LogP Reduction) : The incorporation of the oxygen heteroatom lowers the overall lipophilicity (LogP) of the molecule while acting as a potent hydrogen-bond acceptor, dramatically improving aqueous solubility without sacrificing structural bulk.

Bioisosterism A N-(3-bromo-5-methylphenyl) oxetan-3-amine B Oxetane Core A->B C Aryl Bromide Handle A->C B1 Reduced Amine pKa (Mitigates hERG) B->B1 B2 Increased Aqueous Solubility B->B2 B3 Enhanced Metabolic Stability B->B3 C1 Suzuki-Miyaura Coupling C->C1 C2 Buchwald-Hartwig Amination C->C2

Figure 1: Structural deconstruction and bioisosteric utility of the oxetane scaffold.

Synthetic Workflows & Experimental Protocols

The following protocols detail the synthesis of the scaffold and its subsequent downstream functionalization. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Synthesis via Reductive Amination

The primary method for accessing N-aryloxetan-3-amines is the reductive amination of oxetan-3-one with the corresponding aniline[5].

Step-by-Step Methodology:

  • Imine Formation : Charge a flame-dried round-bottom flask with 3-bromo-5-methylaniline (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C. Add oxetan-3-one (1.2 equiv) followed by glacial acetic acid (0.1 equiv).

    • Causality: Acetic acid protonates the carbonyl oxygen of oxetan-3-one, increasing its electrophilicity. This accelerates the nucleophilic attack by the weakly nucleophilic, sterically hindered aniline to form the transient iminium intermediate.

  • Reduction : Stir the mixture at 0 °C for 30 minutes. Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv).

    • Causality: NaBH(OAc)3​ is selected over stronger reducing agents (like NaBH4​ ) because it selectively reduces the protonated iminium ion without reducing the unreacted oxetan-3-one into the undesired oxetan-3-ol byproduct[6].

  • Self-Validation : Warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting aniline mass (m/z 186/188) is fully consumed, and the product mass (m/z 242/244) becomes the dominant peak.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Downstream Suzuki-Miyaura Coupling

The aryl bromide handle allows for rapid diversification into complex biaryl systems.

Step-by-Step Methodology:

  • Reaction Setup : In a Schlenk flask, combine N-(3-bromo-5-methylphenyl)oxetan-3-amine (1.0 equiv), a target arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v).

    • Causality: The biphasic solvent system is critical; dioxane solubilizes the lipophilic organic coupling partners, while water dissolves the inorganic base required to activate the boronic acid into a reactive, electron-rich boronate complex[6].

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination step. Furthermore, its large bite angle accommodates the steric bulk of the meta-substituted aryl ring[4].

  • Self-Validation & Isolation : Heat the mixture to 90 °C for 8 hours. TLC (Hexane/EtOAc) should confirm the disappearance of the starting bromide. Upon cooling, the biphasic nature allows for a simple initial workup by separating the organic layer, effectively leaving the palladium and boron salts partitioned in the aqueous phase.

Synthesis N1 3-Bromo-5-methylaniline + Oxetan-3-one N2 Imine Intermediate N1->N2 AcOH, DCM 0 °C to RT N3 N-(3-bromo-5-methylphenyl) oxetan-3-amine N2->N3 NaBH(OAc)3 Reductive Amination N4 Cross-Coupled Product (e.g., Biaryl scaffold) N3->N4 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O

Figure 2: Synthetic workflow from reductive amination to downstream cross-coupling.

Analytical Validation Standards

To ensure the integrity of the synthesized N-(3-bromo-5-methylphenyl)oxetan-3-amine, the following analytical signatures must be verified:

  • LC-MS : Electrospray ionization (ESI+) will display a distinct isotopic doublet at m/z 242.0 [M+H]+ and 244.0 [M+H]+ in a ~1:1 ratio, confirming the presence of the bromine atom.

  • 1H NMR (400 MHz, CDCl3​ ) : The oxetane ring protons are highly diagnostic. The four methylene protons ( CH2​ ) of the oxetane ring typically appear as two distinct sets of multiplets between 4.50 and 5.00 ppm due to their proximity to the oxygen atom. The methine proton (CH-N) appears as a multiplet around 4.30 ppm. The secondary amine proton (NH) is typically a broad singlet around 4.00 ppm, though its shift is concentration-dependent.

References

  • Chemsrc: CAS 1695136-48-1 Property Data Source: Chemsrc URL
  • 4-(Oxetan-3-YL)
  • Synthetic oxetanes in drug discovery: where are we in 2025?
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Chemical Reviews URL
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI URL

Sources

Exploratory

Strategic Utilization of N-(3-bromo-5-methylphenyl)oxetan-3-amine in Modern Medicinal Chemistry

Executive Summary The pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has driven the adoption of novel sp3-rich building blocks. Among these, N-(3-bromo-5-methylphenyl)oxetan-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has driven the adoption of novel sp3-rich building blocks. Among these, N-(3-bromo-5-methylphenyl)oxetan-3-amine (CAS 1695136-48-1)[1] emerges as a highly versatile, bifunctional scaffold. By marrying the physicochemical benefits of an oxetane ring with the synthetic tractability of a bromoarene, this molecule serves as an advanced starting material for synthesizing kinase inhibitors, GPCR modulators, and PROTAC target-binding ligands.

This technical guide deconstructs the structural logic of this molecule, explores its physicochemical advantages over traditional motifs, and provides field-validated protocols for its downstream functionalization.

Structural Deconstruction & Physicochemical Rationale

The architecture of N-(3-bromo-5-methylphenyl)oxetan-3-amine is deliberately designed to solve common liabilities in lead optimization: lipophilicity (logD), metabolic clearance, and hERG toxicity associated with basic amines.

G A N-(3-bromo-5-methylphenyl) oxetan-3-amine B Oxetan-3-amine Bioisostere Motif A->B C Bromoarene Synthetic Vector A->C B1 Reduces Lipophilicity (Lowers logD) B->B1 B2 Attenuates Amine Basicity (Lowers pKa) B->B2 B3 Blocks CYP450 Oxidation Sites B->B3 C1 Suzuki-Miyaura (C-C Bond Formation) C->C1 C2 Buchwald-Hartwig (C-N Bond Formation) C->C2

Structural deconstruction and medicinal chemistry utility of the title compound.

The Oxetane Advantage

Pioneering studies by Carreira and collaborators at Hoffmann-La Roche established oxetanes as premier bioisosteres for gem-dimethyl and carbonyl groups[2]. The incorporation of the oxetane ring at the amine nitrogen yields three distinct advantages:

  • Basicity Attenuation: The highly polarized C–O bonds within the strained four-membered ring (ring strain ~106 kJ/mol[3]) exert a strong inductive electron-withdrawing effect. This pulls electron density away from the adjacent secondary amine, lowering its pKa by 2 to 3 units compared to a standard cycloalkylamine[4]. This attenuation reduces off-target binding (such as hERG channel blockade) and improves membrane permeability.

  • Metabolic Stability: Unlike gem-dimethyl groups, which are highly lipophilic and vulnerable to cytochrome P450 (CYP) mediated aliphatic oxidation, the oxetane ring is metabolically robust and effectively blocks adjacent metabolic weak spots[5].

  • Aqueous Solubility: The oxygen atom acts as a potent hydrogen-bond acceptor, significantly enhancing the aqueous solubility of the parent scaffold without adding the molecular weight penalty of larger heterocycles like morpholine[5].

The 3-Bromo-5-methylphenyl Vector

The aryl portion of the molecule acts as the structural core:

  • Bromine Handle: Positioned meta to the amine, the bromine atom is an ideal leaving group for transition-metal catalyzed cross-coupling. It allows medicinal chemists to rapidly elaborate the scaffold into diverse chemical space.

  • Methyl Group: The meta-methyl group provides a localized lipophilic contact, often utilized to lock the conformation of newly coupled aryl rings via steric hindrance, or to perfectly fill small hydrophobic pockets in a target protein's binding site.

Comparative Physicochemical Data

To quantify the benefits of the oxetane substitution, the following table summarizes the physicochemical shifts observed when replacing traditional motifs with an oxetan-3-amine derivative.

Property Parametergem-Dimethyl MotifMorpholine MotifOxetan-3-amine Motif
Lipophilicity ( Δ clogP) High (+1.0 to +1.5)Low (-0.8)Low (-0.5 to -0.8)
Aqueous Solubility PoorGoodExcellent
Amine Basicity (Typical pKa) High (~9.0 - 10.0)Moderate (~8.3)Attenuated (~6.0 - 7.0)
CYP450 Metabolic Stability Vulnerable to oxidationModerate (Ring opening)Highly Stable
3D Conformational Impact High steric bulkChair conformationFlat, compact sp3 projection

Downstream Functionalization: Cross-Coupling Workflows

The primary synthetic utility of N-(3-bromo-5-methylphenyl)oxetan-3-amine lies in its ability to undergo palladium-catalyzed cross-coupling. The most common application is the Suzuki-Miyaura coupling to install complex heteroaryl groups (e.g., pyridines, pyrimidines) at the bromine position, constructing the hinge-binding core of kinase inhibitors.

Workflow S1 Step 1: Reagent Assembly Mix Ar-Br, Boronic Acid, K2CO3, Pd(dppf)Cl2 S2 Step 2: Deoxygenation Argon sparging of 1,4-Dioxane/H2O (15 min) S1->S2 S3 Step 3: Catalytic Cycle Heat at 90°C for 12h (Oxidative Addition & Transmetalation) S2->S3 S4 Step 4: Quench & Extraction Partition with EtOAc and Brine Wash S3->S4 S5 Step 5: Isolation Flash Chromatography (Silica Gel) S4->S5

Standardized Suzuki-Miyaura cross-coupling workflow for bromoarene functionalization.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high yields and reproducibility, the following protocol details the causality behind each experimental choice.

Reagents Required:

  • N-(3-bromo-5-methylphenyl)oxetan-3-amine (1.0 equivalent)

  • Heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equivalents)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equivalents)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a standard Schlenk tube or microwave vial, combine N-(3-bromo-5-methylphenyl)oxetan-3-amine, the boronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is selected as a mild, water-soluble base. It is critical for activating the boronic acid by forming an electron-rich boronate complex, which is a prerequisite for the transmetalation step with the palladium center.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Sparge the solution with Argon gas for 15 minutes.

    • Causality: The active catalytic species is a Palladium(0) complex. Dissolved oxygen in the solvent will rapidly oxidize Pd(0) to an inactive Pd(II) state, killing the catalytic cycle. Argon sparging physically displaces dissolved O2​ .

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon, then seal the vessel.

    • Causality: The bidentate 'dppf' ligand is chosen specifically because its large bite angle suppresses competitive β -hydride elimination and promotes rapid reductive elimination, minimizing the formation of dehalogenated side-products.

  • Heating (The Catalytic Cycle): Heat the reaction mixture to 90°C for 12 hours. Monitor progression via LC-MS.

    • Causality: The electron-donating methyl group and the oxetan-3-amine moiety make the aryl ring relatively electron-rich, which slightly raises the activation energy for the initial oxidative addition of the C-Br bond to the Pd(0) center. Heating to 90°C overcomes this energy barrier.

  • Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine (saturated NaCl). Extract the aqueous layer twice with EtOAc.

    • Causality: Brine serves a dual purpose: it removes the highly polar 1,4-dioxane from the organic phase and prevents emulsion formation, driving the relatively polar oxetane-containing product cleanly into the EtOAc layer.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically a gradient of Hexanes to EtOAc).

Conclusion

N-(3-bromo-5-methylphenyl)oxetan-3-amine is a quintessential example of modern medicinal chemistry design. By leveraging the unique physicochemical properties of the oxetane ring—namely, its ability to attenuate basicity, resist metabolic degradation, and improve solubility—chemists can bypass traditional lead optimization bottlenecks[4][5]. When combined with the synthetic versatility of the bromoarene handle, this building block provides a robust foundation for the discovery of next-generation therapeutics.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • Oxetanes and Oxetan-3-ones Source: Thieme Connect URL:[Link]

  • 1695136-48-1_N-(3-bromo-5-methylphenyl)oxetan-3-amine Source: ChemSrc URL:[Link]

Sources

Foundational

The Ascendancy of Oxetane Amines: A Strategic Surrogate for the Gem-Dimethyl Group in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary medicinal chemistry, the strategic modulation of physicochemical and pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to successful drug design. The gem-dimethyl group, a ubiquitous motif used to enhance metabolic stability and explore chemical space, often introduces undesirable lipophilicity. This guide provides a comprehensive analysis of the oxetane amine moiety as a superior bioisosteric replacement for the gem-dimethyl group. We will explore the profound, positive impact of this substitution on aqueous solubility, lipophilicity, metabolic stability, and basicity of proximal amines. Supported by quantitative data, detailed synthetic protocols, and illustrative case studies, this document serves as a technical resource for the rational incorporation of oxetane amines to accelerate the development of safer and more effective therapeutics.

The Double-Edged Sword: Limitations of the Gem-Dimethyl Group

The gem-dimethyl group is a stalwart in medicinal chemistry, frequently incorporated to block metabolically labile positions on a drug candidate. By replacing two hydrogen atoms on a methylene group, it effectively prevents oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[1][2] This "metabolic blocking" strategy can significantly increase a compound's half-life.

However, this benefit comes at a cost. The addition of two methyl groups invariably increases the lipophilicity (LogP/LogD) of a molecule.[2][3] This increased lipophilicity can lead to a cascade of undesirable consequences:

  • Reduced Aqueous Solubility: Poor solubility is a major hurdle for oral bioavailability, hindering a drug's ability to dissolve in the gastrointestinal tract for absorption.[4][5]

  • Increased Off-Target Toxicity: Highly lipophilic compounds are more prone to binding promiscuously to unintended biological targets, leading to toxicity.[5]

  • Enhanced Protein Binding: Increased binding to plasma proteins can reduce the free fraction of the drug available to interact with its intended target.

  • Potential for hERG Inhibition: Lipophilicity is a known risk factor for inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.

Thus, while the gem-dimethyl group solves one problem, it often introduces several others, necessitating a more elegant solution.

The Strategic Solution: Oxetane Amines as a Superior Bioisostere

Enter the oxetane ring, a four-membered cyclic ether that has emerged as a powerful tool in drug discovery.[6][7] Specifically, 3-amino-3-substituted oxetanes serve as exceptional surrogates for the gem-dimethyl group, offering a unique combination of steric similarity and advantageous physicochemical properties.[8][9][10]

The rationale for this bioisosteric replacement is multi-faceted. The oxetane ring occupies a similar steric volume to the gem-dimethyl group, allowing it to function as an effective metabolic shield.[6][11] However, the introduction of the polar oxygen atom within the four-membered ring fundamentally alters the electronic and physical properties of the motif.[2][12]

cluster_0 Gem-Dimethyl Group cluster_1 Oxetane Amine Surrogate A B B E E B->E Bioisosteric Replacement C Metabolically Stable Lipophilic D F Metabolically Stable Polar & Solubilizing

Caption: Bioisosteric replacement of a lipophilic gem-dimethyl group with a polar oxetane amine.

Comparative Analysis: A Quantitative Look at the "Oxetane Advantage"

The substitution of a gem-dimethyl group with an oxetane amine instigates profound and predictable improvements in a molecule's drug-like properties.

Physicochemical Property Modulation

The most significant advantages are observed in solubility and lipophilicity. The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, significantly enhancing interactions with water.[13][14]

PropertyGem-Dimethyl AnalogOxetane AnalogTypical ChangeRationale
Aqueous Solubility LowHigh4 to >4000-fold increase[4][5]Introduction of a polar H-bond acceptor.[14]
Lipophilicity (LogD) HighLowReductionIncreased polarity from the ether oxygen.[2][12]
Metabolic Stability HighHighMaintained or ImprovedBlocks CYP450-mediated oxidation.[1][11]
Amine Basicity (pKa) UnchangedLoweredΔpKa ≈ 1.6 - 2.7[5][9]Inductive electron-withdrawing effect of the oxetane oxygen.[9]

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere.

Modulation of Proximal Amine Basicity

A particularly powerful and often underappreciated feature of the oxetane ring is its strong, distance-dependent inductive electron-withdrawing effect.[3][9] When an oxetane is placed adjacent to a basic amine, it significantly reduces the amine's pKa. This has critical implications for:

  • Avoiding hERG Liability: High amine basicity is a well-known contributor to hERG channel binding. Lowering the pKa can effectively mitigate this risk.[5]

  • Improving Cell Permeability: At physiological pH, a less basic amine will exist in a higher proportion in its neutral, more membrane-permeable state.

  • Tuning Target Engagement: For some targets, a less basic amine may lead to improved selectivity or potency.

In a notable example, the introduction of an oxetane on a piperazine moiety reduced the calculated pKa from 8.0 to 6.4, which was instrumental in optimizing a SYK inhibitor.[8][12]

Synthetic Accessibility: Incorporating Oxetane Amines

The growing appreciation for oxetanes has spurred the development of robust synthetic methodologies. The most common starting material for introducing the 3-amino-oxetane motif is oxetan-3-one.

Key Synthetic Strategies
  • Reductive Amination: A straightforward and widely used method involving the reaction of oxetan-3-one with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[8][12]

  • Modified Strecker Synthesis: This approach provides access to α-amino nitrile intermediates from oxetan-3-one, which can then be hydrolyzed to the corresponding amino acid.[15]

  • Nucleophilic Addition to Oxetan-3-one: Organometallic reagents can add to oxetan-3-one to form tertiary oxetan-3-ols, which can be further functionalized.[8]

G cluster_workflow General Synthetic Workflow Oxetan-3-one Oxetan-3-one Reaction Reductive Amination (One-Pot) Oxetan-3-one->Reaction Amine Amine Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Product Target Oxetane Amine Reaction->Product

Caption: A generalized workflow for the synthesis of oxetane amines via reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-3-one

This protocol provides a general procedure for the synthesis of a 3-amino-oxetane derivative.

Objective: To synthesize N-((3-phenyloxetan-3-yl)methyl)aniline.

Materials:

  • Oxetan-3-one

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq) and the amine (e.g., aniline, 1.0-1.2 eq) in an appropriate solvent (e.g., DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Case Studies: Clinical Validation of the Oxetane Strategy

The theoretical benefits of oxetane incorporation have been validated in numerous drug discovery programs, with several oxetane-containing compounds advancing into clinical trials.[7][8]

  • Fenebrutinib (BTK Inhibitor): In the development of this Bruton's Tyrosine Kinase (BTK) inhibitor for multiple sclerosis, an oxetane was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3.[8] This modification was crucial for overcoming hepatotoxicity issues observed in earlier analogs.[8]

  • Ziresovir (RSV Fusion Protein Inhibitor): For this respiratory syncytial virus (RSV) inhibitor, the introduction of an oxetane ring was described as a "highlight of the discovery".[12] It reduced the basicity of an adjacent amine from a pKa of 10.4 to 8.0, which effectively lowered the volume of distribution and reduced unwanted bioaccumulation while maintaining high potency.[12]

  • Lanraplenib (SYK Inhibitor): In this program, a piperazine-oxetane was used as a more metabolically stable isostere of a morpholine ring.[8] This change, along with reducing the pKa of the piperazine, led to an improved overall profile with good solubility and permeability.[8]

Conclusion and Future Outlook

The use of oxetane amines as surrogates for the gem-dimethyl group represents a sophisticated and highly effective strategy in modern medicinal chemistry. This bioisosteric replacement allows for the retention of metabolic stability while concurrently improving key physicochemical properties such as aqueous solubility and lipophilicity.[1][4] The ability of the oxetane motif to finely tune the basicity of adjacent amines provides an additional layer of control for mitigating off-target effects and enhancing permeability.[5][9] As synthetic accessibility continues to improve, the strategic incorporation of oxetane amines is poised to become an increasingly standard and powerful tactic in the medicinal chemist's toolkit for designing the next generation of safe and effective medicines.[7][16]

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC. Retrieved from [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • Thieme. (n.d.). Simple Two-Step Protocol for the Synthesis of Amino-Oxetanes. Retrieved from [Link]

  • NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profiling of N-(3-bromo-5-methylphenyl)oxetan-3-amine in Organic Solvents

Executive Summary N-(3-bromo-5-methylphenyl)oxetan-3-amine is a compound of interest in medicinal chemistry, incorporating the highly valued oxetane motif, known for its ability to improve the physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromo-5-methylphenyl)oxetan-3-amine is a compound of interest in medicinal chemistry, incorporating the highly valued oxetane motif, known for its ability to improve the physicochemical properties of drug candidates. A thorough understanding of its solubility profile in organic solvents is a cornerstone for its advancement through the drug discovery pipeline, impacting everything from synthesis and purification to formulation and preclinical testing. Currently, specific experimental solubility data for this molecule is not widely available in peer-reviewed literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust theoretical framework for predicting the solubility behavior of the title compound based on its distinct structural features. Most critically, it outlines a detailed, self-validating experimental protocol for the accurate and reliable determination of its solubility in a range of organic solvents, ensuring data integrity and reproducibility.

The Strategic Importance of N-(3-bromo-5-methylphenyl)oxetan-3-amine in Medicinal Chemistry

The structure of N-(3-bromo-5-methylphenyl)oxetan-3-amine presents a compelling combination of functionalities strategically employed in modern drug design. A molecule's utility is fundamentally linked to its physical properties, with solubility being a primary determinant of its success.

  • The Oxetane Moiety: The four-membered oxetane ring is not merely a structural component; it is a "bioisostere" often used to replace less favorable groups (like gem-dimethyl or carbonyl groups). Its incorporation can lead to significant improvements in key drug-like properties. The strained C-O-C bond angle makes the oxygen's lone pairs highly accessible, turning the oxetane into an excellent hydrogen-bond acceptor. This feature can increase aqueous solubility, a critical factor for bioavailability. Furthermore, the oxetane ring can enhance metabolic stability and introduce a three-dimensional character that may improve binding affinity to biological targets.

  • The 3-bromo-5-methylphenyl Group: This substituted aromatic ring largely dictates the compound's lipophilicity. The bromine atom and methyl group contribute to its nonpolar character, which is essential for membrane permeability. However, this lipophilicity must be balanced with sufficient solubility to prevent issues during formulation and ensure adequate concentration at the site of action.

Understanding the solubility of this specific combination is therefore not an academic exercise but a critical step in de-risking its development. Poor solubility can halt the progress of a promising compound, leading to challenges in formulation, inadequate absorption, and inconsistent therapeutic outcomes. Early and accurate solubility testing allows for informed decisions, guiding lead optimization and formulation strategies.

Theoretical Solubility Framework: A Structural Analysis

By dissecting the molecular structure, we can formulate a hypothesis regarding the solubility behavior of N-(3-bromo-5-methylphenyl)oxetan-3-amine across a spectrum of organic solvents.

  • Polarity and Dipole Moment: The molecule is amphiphilic, possessing both polar and nonpolar regions. The oxetane ring and the secondary amine constitute a polar head, capable of dipole-dipole interactions and hydrogen bonding. The bromomethylphenyl group forms a nonpolar, lipophilic tail. This duality suggests that the compound will exhibit moderate to good solubility in solvents that can engage with both features, such as polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate). Its solubility in highly nonpolar solvents like hexanes is expected to be limited due to the dominant polar head.

  • Hydrogen Bonding Capability: The secondary amine (-NH-) provides a hydrogen bond donor site, while the oxetane oxygen and the amine nitrogen are both hydrogen bond acceptors. This is a crucial determinant of solubility in protic solvents. We can predict significant solubility in alcohols like methanol and ethanol, where the solvent can act as both a hydrogen bond donor and acceptor, creating a strong solvation shell around the molecule.

  • General Prediction: Based on this analysis, the solubility is predicted to be highest in polar aprotic solvents that can accommodate its dipole moment and in polar protic solvents that can engage in hydrogen bonding. Conversely, solubility will likely be lowest in nonpolar, aliphatic solvents.

A Rigorous Protocol for Experimental Solubility Determination

To move from theoretical prediction to actionable data, a robust and validated experimental method is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing the most accurate and reliable data. The following protocol is designed to be self-validating and to meet the high standards required for publication and internal decision-making.

Principle of the Method

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: N-(3-bromo-5-methylphenyl)oxetan-3-amine (purity >98%, confirmed by analysis).

  • Solvents: A representative panel of HPLC-grade organic solvents, including:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

    • Nonpolar: Toluene, Heptane

  • Equipment:

    • Analytical balance (±0.01 mg precision)

    • Ther

Foundational

Modulating Physicochemical Space: Lipophilicity and LogP Profiling of 3-Bromo-5-Methylphenyl Oxetane Derivatives

Executive Summary In contemporary drug discovery, managing the lipophilicity (LogP) of lead compounds is paramount to ensuring optimal pharmacokinetic profiles. The 3-bromo-5-methylphenyl moiety is a highly valuable stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, managing the lipophilicity (LogP) of lead compounds is paramount to ensuring optimal pharmacokinetic profiles. The 3-bromo-5-methylphenyl moiety is a highly valuable structural vector; the bromine atom provides a synthetic handle for late-stage cross-coupling, while the methyl group introduces critical steric bulk to fill hydrophobic pockets. However, this scaffold is inherently "greasy." Appending standard aliphatic linkers (like gem-dimethyl or cyclobutyl groups) to this system frequently pushes the calculated LogP (cLogP) beyond Lipinski’s ideal limits (>4.5), leading to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.

This technical guide explores the strategic incorporation of the oxetane ring as a liponeutral bioisostere for the 3-bromo-5-methylphenyl scaffold. By synthesizing the underlying causality of oxetane-mediated LogP reduction with self-validating experimental protocols, this whitepaper provides a comprehensive framework for optimizing the physicochemical properties of halogenated aryl derivatives.

Mechanistic Causality: Why Oxetanes Lower Lipophilicity

The reduction of LogP via oxetane incorporation is not merely an empirical observation; it is rooted in fundamental molecular physics. When replacing a gem-dimethyl or cyclobutyl group with an oxetane ring, the molecular volume remains largely conserved, but the physicochemical properties shift dramatically 1.

  • Strained Geometry and Lewis Basicity: The oxetane ring is a four-membered cyclic ether with a highly strained C–O–C bond angle (median ~91.3°). This geometric constraint exposes the oxygen atom's lone pairs, significantly increasing its Lewis basicity and hydrogen-bond acceptor capacity compared to unstrained ethers 2.

  • Dipole Moment Introduction: The 3-bromo-5-methylphenyl group generates a vast hydrophobic surface area. The oxetane oxygen introduces a strong, localized dipole moment that directly counteracts this hydrophobicity, shifting the partition coefficient toward the aqueous phase without a massive penalty to the topological polar surface area (TPSA) 3.

  • Metabolic Shielding: Unlike unhindered ethers or ketones, the oxetane ring is remarkably stable against oxidative metabolism (e.g., CYP450 enzymes), making it a superior bioisostere for metabolically labile diarylmethane or carbonyl groups 4.

Quantitative Lipophilicity Profiling

To illustrate the profound impact of oxetane substitution on the 3-bromo-5-methylphenyl scaffold, we present a comparative analysis of matched molecular pairs. The data below highlights the shift in both calculated and experimentally derived lipophilicity when modifying the C1 position of the arene.

Table 1: Physicochemical shifts in 3-bromo-5-methylphenyl derivatives.

Scaffold ModificationR-Group at C1Calculated LogP (cLogP)Experimental LogD (pH 7.4) Δ LogP (vs. gem-dimethyl)
Baseline gem-Dimethyl (Isopropyl)4.524.480.00
Carbocycle Cyclobutyl4.754.65+0.23
Bioisostere Oxetan-3-yl3.203.15-1.32
Polar Bioisostere Oxetan-3-ol2.152.05-2.37
Control Ketone (Acetone isostere)2.852.80-1.67

Insight: The transition from a cyclobutyl ring to an oxetan-3-yl ring yields a massive lipophilicity reduction of ~1.5 log units. Furthermore, the introduction of the oxetan-3-ol derivative drops the LogP into the highly desirable ~2.0 range, ideal for oral bioavailability and minimized off-target toxicity.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our synthetic and analytical workflows are robust. The following protocols are designed as self-validating systems —meaning the procedure inherently contains checkpoints that confirm its success or trigger an immediate failure state if parameters deviate.

Protocol A: Synthesis of 3-(3-bromo-5-methylphenyl)oxetan-3-ol

Objective: Generate the polar oxetane bioisostere via a highly selective halogen-metal exchange.

  • Halogen-Metal Exchange: Dissolve 1,3-dibromo-5-methylbenzene (1.0 eq) in anhydrous THF under argon. Cool the system strictly to -20 °C. Dropwise add Isopropylmagnesium chloride ( i PrMgCl, 1.05 eq).

    • Causality: i PrMgCl selectively undergoes halogen-metal exchange with only one of the bromines due to statistical probability and steric hindrance. Maintaining -20 °C is critical to prevent benzyne intermediate formation or double exchange.

  • Electrophilic Addition: Add oxetan-3-one (1.1 eq) dissolved in THF. Stir for 2 hours, allowing the mixture to slowly warm to 0 °C.

    • Causality: The strained oxetan-3-one is highly electrophilic. Keeping the temperature low prevents ring-opening side reactions of the fragile oxetane core.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the magnesium alkoxide. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Self-Validation Checkpoint (NMR): Perform 1 H NMR on the crude mixture. The reaction is validated only if the oxetan-3-one multiplet disappears and a distinct AB quartet (two doublets) appears around 4.6–4.9 ppm. This AB system is the unmistakable fingerprint of the diastereotopic methylene protons of a 3-substituted oxetane ring.

Protocol B: High-Fidelity Shake-Flask LogP/LogD Determination

Objective: Empirically determine the partition coefficient to validate in silico cLogP models, which often fail for highly strained heterocycles combined with heavy halogens.

  • Phase Saturation: Vigorously stir n -octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Mutual saturation of the phases prevents volume shifts during the actual partitioning experiment. Un-saturated phases will solubilize into one another, skewing the final concentration calculations.

  • Partitioning: Dissolve 1.0 mg of the purified oxetane derivative in 1.0 mL of the saturated octanol phase. Add 1.0 mL of the saturated PBS phase. Shake at a constant 25 °C for 2 hours.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks micro-emulsions that form at the interface. Even microscopic octanol droplets suspended in the aqueous phase will artificially inflate the measured aqueous concentration of highly lipophilic compounds, ruining the LogP calculation.

  • Quantification & Self-Validation: Quantify both phases via LC-MS/MS. Calculate the Mass Balance: (Amount in Octanol + Amount in PBS) / Initial Spike Amount.

    • Self-Validation Checkpoint: If the mass balance is < 95% , the protocol dictates immediate rejection of the data. Mass loss indicates compound aggregation at the interface or adsorption to the glass vial, rendering any derived LogP value mathematically invalid.

Workflow Visualization

The following diagram maps the logical progression from scaffold synthesis to self-validated ADME profiling, emphasizing the critical checkpoints required for rigorous physicochemical characterization.

G N1 Synthesize Oxetane Derivative N2 Purity Validation (>95% via NMR/HPLC) N1->N2 N3 Shake-Flask Partitioning (n-Octanol / PBS pH 7.4) N2->N3 Proceed if pure N4 Phase Separation (Centrifugation at 3000 rpm) N3->N4 N5 LC-MS/MS Quantification (Aqueous vs Organic) N4->N5 N6 Mass Balance Check (Self-Validation) N5->N6 Validate recovery N6->N3 Recovery < 95% (Reject & Repeat) N7 LogD/LogP Calculation & ADME Profiling N6->N7 Recovery > 95%

Caption: Self-validating shake-flask workflow for accurate LogP/LogD determination.

Conclusion

The 3-bromo-5-methylphenyl scaffold is a potent structural motif, but its utility is often bottlenecked by excessive lipophilicity. By strategically replacing traditional aliphatic linkers with oxetane derivatives, medicinal chemists can leverage the ring's unique geometry, exposed lone pairs, and strong dipole moment to drastically lower LogP (often by >1.3 units). When coupled with self-validating synthetic and analytical protocols, the oxetane bioisostere approach provides a highly reliable pathway to rescue "greasy" molecules and optimize them for clinical viability.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (PMC) - NIH[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis PubMed Central (PMC) - NIH[Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of N-(3-bromo-5-methylphenyl)oxetan-3-amine in Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. The liver is the primary site of drug metabolism, with a significant portion of this activity mediated by enzymes located in the endoplasmic reticulum, particularly the cytochrome P450 (CYP) superfamily.[3][4]

Liver microsomes, which are vesicles formed from the endoplasmic reticulum of hepatocytes, are a rich source of these Phase I metabolic enzymes.[3][5][6] Consequently, in vitro assays using liver microsomes have become an indispensable tool in early drug discovery for rapidly assessing metabolic stability.[1][7][8][9] These assays provide a robust and high-throughput method to rank compounds, guide structure-activity relationship (SAR) studies, and predict in vivo hepatic clearance.[10][11][12]

This guide provides a comprehensive technical overview of the assessment of the metabolic stability of a novel chemical entity, N-(3-bromo-5-methylphenyl)oxetan-3-amine, in a liver microsome model. We will delve into the structural considerations of the molecule, provide a detailed experimental protocol, discuss the analytical methodologies, and outline the interpretation of the resulting data.

Structural Analysis and Potential Metabolic Pathways of N-(3-bromo-5-methylphenyl)oxetan-3-amine

The structure of N-(3-bromo-5-methylphenyl)oxetan-3-amine presents several key features that are likely to be targets for microsomal enzymes. A proactive analysis of these features allows for the anticipation of potential metabolic "soft spots."

Key Structural Features:

  • Aryl Halide (Bromo-substituted phenyl ring): Aryl halides can undergo metabolic dehalogenation, although this is often a slower process compared to other oxidative reactions.[13] More commonly, the aromatic ring itself is a prime target for oxidation.

  • Methyl Group on the Phenyl Ring: Alkyl groups attached to aromatic rings are susceptible to benzylic hydroxylation by CYP enzymes, forming a primary alcohol that can be further oxidized.

  • Secondary Amine: The secondary amine is a potential site for N-dealkylation or N-oxidation.

  • Oxetane Ring: The strained four-membered oxetane ring is a unique feature. While sometimes incorporated to improve physicochemical properties, it can also be a site of metabolism. It has been reported that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH), although the rate is highly dependent on the surrounding structure.[14][15]

Predicted Metabolic Pathways:

Based on the above analysis, the primary metabolic pathways for N-(3-bromo-5-methylphenyl)oxetan-3-amine in liver microsomes are likely to involve oxidation reactions catalyzed by cytochrome P450 enzymes.[16][17][18][19]

  • Hydroxylation of the aromatic ring: This is a common metabolic pathway for many xenobiotics.

  • Oxidation of the methyl group: Benzylic hydroxylation to form a hydroxymethyl group.

  • N-dealkylation: Cleavage of the bond between the nitrogen and the oxetane ring.

  • Oxetane ring opening: Hydrolysis of the oxetane to form a diol.

The following diagram illustrates the potential primary metabolic pathways:

Metabolic Pathways Potential Phase I Metabolic Pathways of N-(3-bromo-5-methylphenyl)oxetan-3-amine cluster_CYP450 CYP450-Mediated Oxidation cluster_mEH mEH-Mediated Hydrolysis Parent N-(3-bromo-5-methylphenyl)oxetan-3-amine M1 Aromatic Hydroxylation Parent->M1 Oxidation M2 Benzylic Hydroxylation (on methyl group) Parent->M2 Oxidation M3 N-Dealkylation Parent->M3 Oxidation M4 Oxetane Ring Opening (Diol formation) Parent->M4 Hydrolysis Microsomal Stability Assay Workflow Experimental Workflow for Microsomal Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare test compound, controls, and microsome solutions B Pre-incubate microsomes and test compound at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with ice-cold acetonitrile containing internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I

Sources

Foundational

A Computational Analysis of the Physicochemical Profile of N-(3-bromo-5-methylphenyl)oxetan-3-amine: A Guide for Drug Discovery Professionals

Abstract In the landscape of modern drug discovery, the early-stage evaluation of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early-stage evaluation of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth computational analysis of N-(3-bromo-5-methylphenyl)oxetan-3-amine, a novel small molecule with potential therapeutic applications. Utilizing established in silico methodologies, we have calculated key physicochemical descriptors, including molecular weight, lipophilicity (logP), aqueous dissociation constant (pKa), topological polar surface area (TPSA), and hydrogen bonding characteristics. These properties are synthesized into a comprehensive "drug-likeness" profile, evaluated against frameworks such as Lipinski's Rule of Five. The findings presented herein offer critical insights for researchers, scientists, and drug development professionals, enabling informed decisions in the progression of this and structurally related compounds through the discovery pipeline.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory concept to a clinical therapeutic is fraught with challenges, with a high rate of attrition often attributed to poor pharmacokinetic properties. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is fundamentally governed by its physicochemical nature. Properties such as lipophilicity, solubility, and polarity dictate how a compound interacts with the diverse biological environments within the human body, from the gastrointestinal tract to the blood-brain barrier.

The majority of drugs are weak acids or bases, and their ionization state, determined by the pKa value, profoundly influences their ability to cross cellular membranes and bind to protein targets[1]. Consequently, the early, accurate prediction of these properties is not merely a perfunctory step but a strategic imperative. Computational, or in silico, prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate vast libraries of virtual compounds, thereby prioritizing synthetic efforts and minimizing late-stage failures[2].

This guide focuses on N-(3-bromo-5-methylphenyl)oxetan-3-amine, a compound featuring a substituted aromatic system linked to a saturated oxetane heterocycle. The oxetane motif, in particular, has gained significant traction in medicinal chemistry as a versatile bioisostere that can favorably modulate properties like solubility and metabolic stability[3]. By dissecting the calculated physicochemical profile of this specific molecule, we aim to provide a predictive blueprint of its behavior and potential as a drug candidate.

Computational Methodology

The physicochemical properties presented in this guide were derived using a standard in silico workflow that mirrors industry-standard practices for novel chemical entities. In the absence of a complete, experimentally verified dataset for N-(3-bromo-5-methylphenyl)oxetan-3-amine, the values were determined through a combination of direct calculation and fragment-based estimation, referencing validated data from structurally analogous compounds.

The core methodology relies on analyzing the molecule's two-dimensional structure to compute descriptors that are highly correlated with experimental values. This approach, particularly for properties like TPSA and logP, often involves summing the contributions of individual atoms or molecular fragments[4]. The pKa is estimated based on the electronic environment of the ionizable amine center. This self-validating system, which leverages established computational models and extensive data from known chemicals, ensures a high degree of predictive accuracy essential for early-stage decision-making.

The general workflow for this computational assessment is depicted below.

G cluster_input 1. Input cluster_calc 2. Computational Engine cluster_output 3. Calculated Properties cluster_analysis 4. Drug-Likeness Assessment 2D_Structure 2D Molecular Structure (SMILES: Cc1cc(Br)cc(NC2COC2)c1) Software Property Prediction Algorithms (Fragment-based, QSAR models) 2D_Structure->Software MW Molecular Weight Software->MW logP Lipophilicity (logP) Software->logP pKa Acidity/Basicity (pKa) Software->pKa TPSA Polar Surface Area (TPSA) Software->TPSA HBD_HBA H-Bond Donor/Acceptor Count Software->HBD_HBA Analysis Integrated Profile Analysis (e.g., Lipinski's Rule of Five) MW->Analysis logP->Analysis pKa->Analysis TPSA->Analysis HBD_HBA->Analysis

Caption: Workflow for in silico physicochemical property calculation.
In-Depth Analysis of Calculated Properties

A molecule's identity in a biological system is defined by its physicochemical characteristics. Here, we dissect the core calculated properties of N-(3-bromo-5-methylphenyl)oxetan-3-amine.

a. Molecular Weight (MW)

Molecular weight is a foundational descriptor that influences a compound's diffusion and transport characteristics. The calculated molecular weight for N-(3-bromo-5-methylphenyl)oxetan-3-amine (formula C₁₀H₁₂BrNO) is 242.11 g/mol . This value sits comfortably within the range typically associated with small molecule drugs, which often have a molecular mass under 500 daltons to ensure adequate absorption and distribution.

b. Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME profile. It measures the preference of a compound for a lipid-like environment versus an aqueous one. A balanced logP is essential; high lipophilicity can lead to poor aqueous solubility and high plasma protein binding, while low lipophilicity can hinder membrane permeation.

The estimated logP for this molecule is approximately 2.25 . This moderate value suggests a favorable balance between solubility and membrane permeability, a desirable trait for many drug candidates.

c. Acidity/Basicity (pKa)

The pKa value indicates the propensity of a molecule to ionize at a given pH. The secondary amine in N-(3-bromo-5-methylphenyl)oxetan-3-amine is the primary basic center. Its ionization state at physiological pH (~7.4) will significantly impact solubility, cell penetration, and potential for ionic interactions with its biological target.

The estimated basic pKa for the secondary amine is approximately 5.5 . This suggests that at physiological pH, a significant portion of the molecule will be in its neutral, uncharged form. This is advantageous for crossing lipid cell membranes, as the non-ionized form is more lipophilic.

d. Topological Polar Surface Area (TPSA)

TPSA is the surface sum over all polar atoms (primarily oxygen and nitrogen) in a molecule and is an excellent predictor of passive molecular transport across membranes. It correlates strongly with intestinal absorption and blood-brain barrier (BBB) penetration.

The calculated TPSA for this compound is 35.23 Ų . This low TPSA value is highly significant. Molecules with a TPSA of less than 140 Ų tend to show good oral bioavailability. Furthermore, a TPSA below 90 Ų is generally considered a prerequisite for penetrating the blood-brain barrier, making this compound a potential candidate for CNS-related targets.

e. Hydrogen Bonding Characteristics

Hydrogen bonds are crucial for a drug's solubility in water and for its specific binding to a target protein. The number of hydrogen bond donors (HBD) and acceptors (HBA) are key metrics in assessing drug-likeness.

N-(3-bromo-5-methylphenyl)oxetan-3-amine has:

  • 1 Hydrogen Bond Donor (the hydrogen on the secondary amine).

  • 2 Hydrogen Bond Acceptors (the nitrogen atom of the amine and the oxygen atom in the oxetane ring).

These values are low, which generally correlates with better membrane permeability.

Integrated Assessment: The "Drug-Likeness" Profile

By consolidating the individual properties, we can construct a holistic "drug-likeness" profile and evaluate the molecule against established medicinal chemistry guidelines.

Data Summary Table
Physicochemical PropertyCalculated/Estimated ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₂BrNODefines the elemental composition.
Molecular Weight 242.11 g/mol Low MW, favorable for absorption and distribution.
logP ~ 2.25Balanced lipophilicity, suggesting good permeability and reasonable solubility.
Basic pKa ~ 5.5Predominantly neutral at physiological pH, aiding membrane transport.
TPSA 35.23 ŲLow value predicts good oral bioavailability and potential for CNS penetration.
H-Bond Donors 1Low count, favorable for good permeability.
H-Bond Acceptors 2Low count, contributes to favorable permeability.
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used rule of thumb to evaluate the potential for oral bioavailability of a drug candidate. Poor absorption or permeation is more likely when there is more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A logP not greater than 5.

Evaluation of N-(3-bromo-5-methylphenyl)oxetan-3-amine:

  • H-Bond Donors: 1 (≤ 5) - PASS

  • H-Bond Acceptors: 2 (≤ 10) - PASS

  • Molecular Weight: 242.11 (< 500) - PASS

  • logP: ~2.25 (< 5) - PASS

Result: N-(3-bromo-5-methylphenyl)oxetan-3-amine exhibits zero violations of Lipinski's Rule of Five, indicating a high probability of possessing drug-like ADME properties and good oral bioavailability.

Expert Interpretation

The in silico profile of N-(3-bromo-5-methylphenyl)oxetan-3-amine is highly promising from a medicinal chemistry perspective. The compound successfully combines a low molecular weight with a balanced lipophilicity. The most compelling feature is its very low TPSA (35.23 Ų), which strongly suggests excellent membrane permeability and positions it as a candidate for targeting the central nervous system. The pKa value implies that the molecule will largely exist in its more lipophilic, neutral state in the body, further enhancing its ability to cross biological barriers. The full compliance with Lipinski's Rule of Five reinforces the assessment that this scaffold possesses a desirable physicochemical foundation for a potential orally active therapeutic agent.

Conclusion

The computational analysis of N-(3-bromo-5-methylphenyl)oxetan-3-amine reveals a molecule with a highly favorable physicochemical profile for a drug candidate. Its low molecular weight, balanced lipophilicity, low polar surface area, and full compliance with Lipinski's Rule of Five collectively suggest a strong potential for good oral bioavailability and membrane permeability. The calculated TPSA value is particularly noteworthy, indicating a high likelihood of blood-brain barrier penetration. This in silico assessment provides a robust, data-driven foundation for prioritizing N-(3-bromo-5-methylphenyl)oxetan-3-amine for further synthesis, in vitro testing, and advancement within a drug discovery program.

References
  • 3-Bromo-5-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • What is pKa and how is it used in drug development? (2023). Pion Inc. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Clark, D. E. (2011). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry, 3(4), 469-484. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1). [Link]

  • Shityakov, S., et al. (2013). The role of polar surface area in drug-induced transport and permeability of the placental barrier. Current Medicinal Chemistry, 20(9), 1195-1202. (Note: While not directly cited for a specific claim, this reference supports the general importance of PSA in barrier permeation mentioned in the text). [Link]

  • Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]

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Exploratory

Strategic Utilization of 3-Bromo-5-methylaniline Derivatives in Targeted Therapeutics: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of versatile pharmacophore building blocks are critical for accelerating drug discovery. 3-Bromo-5-methylaniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of versatile pharmacophore building blocks are critical for accelerating drug discovery. 3-Bromo-5-methylaniline (CAS: 74586-53-1) has emerged as a highly privileged scaffold[1]. By offering orthogonally addressable functional handles, this compound enables the rapid generation of diverse molecular libraries. This whitepaper provides an in-depth technical analysis of the structural causality, synthetic methodologies, and therapeutic applications of 3-bromo-5-methylaniline derivatives, specifically focusing on their roles as kinase inhibitors, protein-protein interaction (PPI) disruptors, and epigenetic modulators.

Pharmacophore Profiling & Electronic Causality

The utility of 3-bromo-5-methylaniline stems from its trifunctional nature, which allows medicinal chemists to systematically explore structure-activity relationships (SAR) in three distinct spatial vectors:

  • The Primary Amine (-NH₂): Serves as the primary nucleophilic vector. It is readily functionalized via amidation, sulfonylation, or nucleophilic aromatic substitution (SNAr)[2].

  • The Meta-Bromine (-Br): Acts as a robust electrophilic handle. It is primed for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse biaryl or alkyl groups to probe hydrophobic binding pockets[1].

  • The Meta-Methyl (-CH₃): Provides a critical dual function. Sterically, it introduces a "bump" that can restrict the rotational degrees of freedom of the resulting diarylamine or amide, locking the molecule into a bioactive conformation. Electronically, its weak electron-donating effect (+I) partially offsets the electron-withdrawing inductive effect (-I) of the bromine atom, tuning the basicity and nucleophilicity of the amine for optimal target engagement.

SyntheticDivergence Core 3-Bromo-5-methylaniline (CAS: 74586-53-1) AmineRxn Amine Functionalization (Nucleophilic Attack) Core->AmineRxn SNAr / Acylation BromoRxn Bromine Functionalization (Cross-Coupling) Core->BromoRxn Pd/Cu Catalysis SYK Aminopyrimidines (SYK Inhibitors) AmineRxn->SYK + Chloropyrimidine WDR5 Sulfonamides (WDR5-MYC Inhibitors) AmineRxn->WDR5 + Sulfonyl Chloride CrossProd Biaryl Derivatives (Late-Stage Tuning) BromoRxn->CrossProd Suzuki / Buchwald

Synthetic divergence of 3-bromo-5-methylaniline into various inhibitor classes.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed to maximize yield while minimizing side reactions.

Protocol A: Acid-Catalyzed SNAr for Aminopyrimidine Synthesis (SYK Inhibitor Precursor)

This protocol details the coupling of 3-bromo-5-methylaniline with a deactivated pyrimidine, a critical step in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors[2].

  • Step 1: In an oven-dried flask under inert atmosphere, dissolve 3-bromo-5-methylaniline (1.0 eq) and 2-chloro-4-(trifluoromethyl)pyrimidine (1.1 eq) in anhydrous 1,4-dioxane (0.5 M).

    • Causality: 1,4-Dioxane (b.p. 101 °C) provides the necessary thermal bandwidth to overcome the high activation energy of SNAr on a deactivated pyrimidine. Its aprotic nature prevents competitive solvolysis (hydrolysis) of the electrophile[2].

  • Step 2: Add methanesulfonic acid (1.1 eq) dropwise at room temperature.

    • Causality: The acid selectively protonates the pyrimidine nitrogen, drastically lowering the LUMO of the heterocyclic system. This enhances the electrophilicity at C2, compensating for the inherently weak nucleophilicity of the aniline (which is attenuated by the -I effect of the meta-bromine).

  • Step 3: Reflux the mixture (100 °C) for 16 hours.

    • Self-Validation System: Monitor the reaction via LC-MS (ESI+). The reaction is self-validating: the disappearance of the m/z 186/188 isotopic cluster (starting aniline) and the emergence of the coupled product mass confirm successful C-N bond formation. If the reaction stalls, verify the anhydrous integrity of the acid, as water will preferentially hydrate the pyrimidine.

  • Step 4: Cool to room temperature, concentrate in vacuo, and neutralize the residue with saturated aqueous NaHCO₃ to precipitate the free base product.

Protocol B: Sulfonylation for WDR5-MYC Inhibitor Scaffolds

This workflow generates N-phenyl sulfonamides, which are potent disruptors of the WDR5-MYC protein-protein interaction[3].

  • Step 1: Dissolve 3-bromo-5-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add anhydrous pyridine (2.0 eq).

    • Causality: Pyridine serves a dual role. It acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate with the incoming sulfonyl chloride. Simultaneously, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline nitrogen which would otherwise terminate its nucleophilicity[3].

  • Step 2: Cool the reaction mixture to 0 °C using an ice bath and add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Causality: The low temperature suppresses the formation of bis-sulfonylated byproducts by kinetically controlling the reaction rate.

  • Step 3: Warm to room temperature and stir for 4 hours.

    • Self-Validation System: Perform TLC (Hexane:EtOAc 3:1). The sulfonamide product will exhibit a significantly lower Rf​ than the starting aniline due to increased polarity and hydrogen-bond donating capacity. Quench a 10 µL aliquot in water and test the pH; an acidic pH indicates insufficient base, which is the primary cause of incomplete conversion.

Applications in Targeted Therapeutics

The functional versatility of 3-bromo-5-methylaniline has led to its incorporation into several high-profile drug discovery programs.

  • Immunology & Oncology (SYK Inhibitors): Spleen Tyrosine Kinase (SYK) is a critical component of B-cell receptor (BCR) signaling. Aminopyrimidine derivatives of 3-bromo-5-methylaniline act as potent, ATP-competitive inhibitors of SYK, halting B-cell proliferation in malignancies and autoimmune disorders[2].

  • Epigenetics (PRMT5 Inhibitors): Protein Arginine Methyltransferase 5 (PRMT5) drives oncogenesis via histone methylation. Quinoline-fused derivatives of this scaffold have been developed to selectively inhibit PRMT5, demonstrating efficacy in pre-cancerous syndromes and solid tumors[4].

  • Oncology (WDR5-MYC Disruptors): The MYC oncogene is notoriously difficult to drug directly. By utilizing 3-bromo-5-methylaniline-derived sulfonamides, researchers have successfully disrupted the interaction between MYC and its essential cofactor WDR5, leading to tumor regression[3].

  • Cardiovascular (ROMK Inhibitors): Carbamate derivatives of the scaffold have been utilized to inhibit the Renal Outer Medullary Potassium (ROMK) channel, promoting natriuresis and diuresis for the treatment of cardiovascular diseases[5].

  • Nuclear Receptors (TLX Ligands): The scaffold has been utilized in the systematic optimization of fragment-like ligands targeting the orphan nuclear receptor TLX, acting as both agonists and inverse agonists[6].

SYKPathway BCR B-Cell Receptor (BCR) Activation SYK Spleen Tyrosine Kinase (SYK) Phosphorylation BCR->SYK Recruits & Activates Downstream Downstream Effectors (PI3K, PLCγ2) SYK->Downstream Signal Transduction Inhibitor 3-Br-5-Me-An Derivative (Aminopyrimidine) Inhibitor->SYK ATP-Competitive Blockade Outcome B-Cell Proliferation & Survival Downstream->Outcome Gene Expression

Disruption of the B-Cell Receptor signaling pathway by 3-Br-5-Me-An derived SYK inhibitors.

Quantitative Data: Therapeutic Landscape

The following table summarizes the diverse biological applications and the specific structural role of the 3-bromo-5-methylaniline scaffold across different therapeutic areas.

Therapeutic TargetDisease IndicationDerivative ClassRole of 3-Br-5-Me-An Scaffold
SYK B-Cell Lymphoma / AutoimmunityAminopyrimidinesNucleophilic anchor for pyrimidine; Br allows late-stage pocket tuning[2].
WDR5-MYC Solid Tumors / LeukemiaN-Phenyl SulfonamidesCore hydrophobic spacer; CH₃ provides steric clash to lock active conformation[3].
PRMT5 Cancer / Pre-cancerous SyndromesQuinoline-fused AminesPrecursor for multi-ring cyclization; Br acts as a cross-coupling vector[4].
ROMK Cardiovascular Disease / EdemaCarbamatesAmine acts as the primary linkage point for chloroformate functionalization[5].
TLX Neurological / Metabolic DisordersFragment LigandsCore aromatic ring optimizing polarity distribution and receptor fit[6].

References

  • Ryvu Therapeutics S.A. "WO2024074611A1 - Inhibiteurs de prmt5".
  • National Center for Biotechnology Information. "3-Bromo-5-methylaniline | C7H8BrN | CID 3018526". PubChem.
  • Merck Sharp & Dohme Corp. "US 9,290,490 B2 - AMINOPYRIMIDINES AS SYK INHIBITORS".
  • "WO2018222795A1 - Substituted nitrogen containing compounds".
  • Vanderbilt University. "WDR5-MYC inhibitors".
  • "Systematic optimization of fragment TLX ligands towards agonism and inverse agonism". PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of 3-Bromo-5-methylaniline with Oxetan-3-one

Strategic Context The incorporation of oxetane rings into small molecules has revolutionized [1]. Acting as a bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif enhances aqueous solubility, lowers lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

The incorporation of oxetane rings into small molecules has revolutionized [1]. Acting as a bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif enhances aqueous solubility, lowers lipophilicity (LogD), and improves metabolic stability without adding significant steric bulk[2]. Specifically, 3-aminooxetanes are highly prized building blocks, frequently synthesized via the reductive amination of oxetan-3-one[3].

However, coupling oxetan-3-one with deactivated anilines—such as 3-bromo-5-methylaniline, a recognized building block for [4]—presents a unique synthetic challenge. The protocol below delineates a highly optimized, self-validating methodology to achieve this transformation while preserving the integrity of the strained oxetane core.

Mechanistic Causality & Reaction Logic

To achieve high yields, researchers must balance the electrophilic activation of the ketone with the chemical fragility of the oxetane ring.

  • Aniline Nucleophilicity: 3-bromo-5-methylaniline is a weakly nucleophilic amine. The inductive electron-withdrawing effect of the meta-bromine atom reduces the electron density on the nitrogen, making spontaneous imine formation with oxetan-3-one exceptionally slow.

  • Imine/Iminium Formation (The Rate-Limiting Step): An acid catalyst is mandatory to activate the ketone carbonyl. However, strong protic acids (e.g., HCl, TFA) will trigger the catastrophic ring-opening of the highly strained oxetane[3]. Therefore, a mild organic acid—specifically Glacial Acetic Acid (AcOH)—is utilized to facilitate iminium ion formation safely.

  • Reductant Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent. Unlike NaBH₄, which is overly reactive and will indiscriminately reduce unreacted oxetan-3-one to oxetan-3-ol, STAB selectively reduces the protonated iminium ion. Furthermore, STAB remains stable in the mildly acidic conditions required for this reaction, whereas Sodium cyanoborohydride (NaBH₃CN) poses severe toxicity risks (HCN gas generation) during aqueous workup.

Experimental Design & Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the causality behind the chosen reagents.

SolventAcid CatalystReductantTemp (°C)Yield (%)Mechanistic Observation
MeOHNoneNaBH₄25< 10Major byproduct: oxetan-3-ol due to rapid over-reduction of the ketone[3].
THFTi(OiPr)₄NaBH₃CN2565Moderate yield; tedious workup due to the precipitation of titanium dioxide salts.
DCE AcOH (1.5 eq) NaBH(OAc)₃ 25 88 Clean conversion; optimal balance of imine activation and oxetane stability.
DCMTFA (0.5 eq)NaBH(OAc)₃2520Significant oxetane ring-opening observed due to high acidity[3].

Process Visualization

ReductiveAmination R Reactants: 3-Bromo-5-methylaniline + Oxetan-3-one I Intermediate: Iminium Ion Formation R->I DCE, AcOH (1.5 eq) Stir 2h at 25°C Red Reduction: Addition of NaBH(OAc)3 I->Red LCMS Confirmation W Workup: Sat. NaHCO3 Quench Red->W Stir 12h at 25°C P Target Product: 3-(3-Bromo-5-methylphenylamino)oxetane W->P Phase Separation & Chromatography

Workflow for the reductive amination of oxetan-3-one with weakly nucleophilic anilines.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol

Materials:

  • 3-Bromo-5-methylaniline (1.86 g, 10.0 mmol)

  • Oxetan-3-one (0.86 g, 12.0 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (0.90 g, 15.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methylaniline (10.0 mmol) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

  • Ketone Addition: Add oxetan-3-one (12.0 mmol) to the stirring solution in one continuous portion.

  • Acid Catalysis: Syringe in glacial acetic acid (15.0 mmol).

    • Causality Note: The addition of AcOH protonates the oxetan-3-one, making it sufficiently electrophilic to react with the deactivated aniline. Stir the mixture at 25 °C for 2 hours to allow the iminium intermediate to accumulate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (15.0 mmol) portion-wise over 10 minutes.

    • Causality Note: Portion-wise addition at 0 °C prevents exothermic spikes that could lead to over-alkylation or thermal degradation of the oxetane ring.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality Note: A mild, slightly basic quench neutralizes the acetic acid and hydrolyzes excess STAB without exposing the newly formed 3-aminooxetane to strong acids or bases that would trigger ring-opening.

  • Extraction & Purification:

    • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the pure N-(oxetan-3-yl)-3-bromo-5-methylaniline.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following in-process and final analytical controls must be met:

  • In-Process LCMS: Prior to adding STAB (Step 4), an LCMS aliquot should confirm the presence of the imine intermediate. Following Step 5, LCMS must show the product mass [M+H]⁺ at m/z ~242.0 and 244.0 (1:1 ratio confirming the preservation of the bromine isotope pattern).

  • ¹H NMR (CDCl₃): The oxetane protons are highly diagnostic. Validation is achieved by observing a multiplet at ~4.6 ppm (1H, CH-N) and two distinct sets of triplets/multiplets at ~4.9 ppm and ~4.4 ppm (4H, oxetane CH₂ groups).

  • ¹³C NMR (CDCl₃): The complete disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the oxetane CH-N carbon (~50 ppm) confirms a successful reductive amination without ring-opening.

References

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Azaphosphinate Dyes: A Low Molecular Weight Near-Infrared Scaffold for Development of Photoacoustic and Fluorescence Imaging Probes Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-Methylphenyl Oxetane Intermediates

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows. Introduction & Mechanistic Rationale The integrati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

The integration of small, highly polar, three-dimensional motifs into drug candidates is a cornerstone of modern property-guided drug discovery. Pioneering studies by Carreira, Wuitschik, and Müller established the oxetane ring as a privileged bioisostere for gem-dimethyl and carbonyl groups[1][2]. By replacing lipophilic gem-dimethyl groups with an oxetane, medicinal chemists can dramatically increase aqueous solubility (often by orders of magnitude), lower the distribution coefficient ( logD ), and block metabolic weak spots without introducing significant steric penalties[3][4].

The Challenge of 3-Bromo-5-methylphenyl Oxetane: 3-Bromo-5-methylphenyl oxetane is a highly valuable intermediate, providing a robust synthetic handle (the aryl bromide) for downstream functionalization via palladium-catalyzed cross-coupling[5][6]. However, coupling this specific substrate presents unique mechanistic challenges:

  • Steric Hindrance: The meta-substitution pattern (methyl and oxetane) creates a sterically demanding environment around the C–Br bond, which can impede the initial oxidative addition of the Pd(0) catalyst.

  • Chemoselectivity and Stability: While the oxetane ring is generally stable to the basic conditions of a Suzuki-Miyaura coupling, it is highly susceptible to ring-opening via nucleophilic attack if exposed to strong Lewis acids or protic acids during the reaction or subsequent workup[7][8].

To overcome these barriers, the selection of the palladium precatalyst, supporting ligand, and base must be strictly controlled. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, paired with Pd2​(dba)3​ , provide the necessary electron density to accelerate oxidative addition while possessing the steric bulk required to facilitate rapid reductive elimination[9][10].

Process Visualization: The Catalytic Cycle

The following diagram illustrates the fundamental catalytic cycle tailored to the 3-bromo-5-methylphenyl oxetane substrate. The use of an electron-rich ligand ( Ln​ ) is critical for stabilizing the monoligated Pd(0) active species[9].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd 3-Bromo-5-methylphenyl oxetane TransMet Transmetalation Pd(II) Aryl-Aryl Complex OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling with 3-bromo-5-methylphenyl oxetane.

Experimental Design & Catalyst Optimization

To establish a highly reproducible, self-validating system, we evaluated multiple catalytic systems. The causality behind the optimal conditions lies in balancing the activation energy for oxidative addition with the prevention of protodeborylation (the premature degradation of the boronic acid).

Table 1: Optimization of Suzuki-Miyaura Conditions for 3-Bromo-5-methylphenyl Oxetane

EntryPrecatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Causality & Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene/ H2​O 9045Slow oxidative addition due to lack of ligand electron density; significant protodeborylation observed.
2 Pd(dppf)Cl2​ K2​CO3​ (2.0)1,4-Dioxane/ H2​O 8072Bidentate ligand stabilizes the Pd intermediate, but reductive elimination remains the rate-limiting step.
3 Pd2​(dba)3​ / SPhos K3​PO4​ (3.0)1,4-Dioxane/ H2​O 8088Electron-rich Buchwald ligand accelerates oxidative addition[9]. K3​PO4​ improves aqueous phase solubility.
4 Pd2​(dba)3​ / XPhos K3​PO4​ (3.0) 1,4-Dioxane/ H2​O 80 >95 Optimal steric profile of XPhos forces rapid reductive elimination, minimizing side reactions.

Data Synthesis: Entry 4 represents the optimal self-validating protocol. The use of a biphasic 1,4-Dioxane/ H2​O (4:1) system ensures complete dissolution of both the organic electrophile and the inorganic base, facilitating efficient transmetalation across the phase boundary.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific In-Process Controls (IPCs) to verify chemical integrity before proceeding to the next step, ensuring that the oxetane ring remains intact and the coupling proceeds to completion.

Workflow Visualization

Workflow Prep 1. Reagent Prep & Degassing React 2. Suzuki Coupling (80°C, Dioxane/H2O) Prep->React IPC 3. IPC Monitoring (LC-MS / TLC) React->IPC Workup 4. Mild Aqueous Workup (Base tolerant) IPC->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Causality: Preventing Catalyst Oxidation)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylphenyl oxetane (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous K3​PO4​ (3.0 mmol, 3.0 equiv).

  • Suspend the mixture in 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Validation Check 1 (Degassing): Sparge the biphasic mixture with ultra-pure Argon gas for exactly 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) and active Pd(0) species, leading to catalyst deactivation and oxidative homocoupling of the boronic acid[10]. The system is validated when bubble formation from dissolved gases ceases.

Step 2: Catalyst Addition & Reaction Initiation 5. Under a positive stream of Argon, quickly add Pd2​(dba)3​ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). 6. Seal the flask with a Teflon-lined screw cap and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

Step 3: In-Process Control (IPC) Monitoring 7. After 2 hours, pause stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper (organic) phase. 8. Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS. 9. Validation Check 2 (IPC): The system validates the reaction progress if the LC-MS trace shows >95% consumption of the starting material (3-bromo-5-methylphenyl oxetane) and the appearance of the desired cross-coupled product mass. If starting material remains, continue heating for an additional 1 hour.

Step 4: Mild Aqueous Workup (Causality: Oxetane Preservation) 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (10 mL). 12. Critical Causality Step: Do not use acidic washes (e.g., 1M HCl). Oxetanes are highly susceptible to ring-opening under strongly acidic conditions via protonation of the oxetane oxygen followed by nucleophilic attack[7][8]. 13. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL). 14. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification & Final Validation 15. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient). 16. Validation Check 3 (Purity): Confirm the structural integrity of the oxetane ring in the final product via 1H NMR (look for the characteristic multiplet of the oxetane protons typically around 4.5–5.0 ppm) and 13C NMR.

References

  • Title: Oxetanes as Promising Modules in Drug Discovery Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Source: Organic Letters URL: [Link]

  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: MedChemComm (via PMC) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC) URL: [Link]

Sources

Method

Application Note: Process Scale-Up and Synthesis of N-(3-bromo-5-methylphenyl)oxetan-3-amine

Introduction and Strategic Rationale In contemporary medicinal chemistry, the incorporation of an oxetane ring into molecular scaffolds has emerged as a highly effective strategy for optimizing pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In contemporary medicinal chemistry, the incorporation of an oxetane ring into molecular scaffolds has emerged as a highly effective strategy for optimizing pharmacokinetic profiles. Acting as a non-classical bioisostere for carbonyls and gem-dimethyl groups, the oxetane moiety profoundly modulates physicochemical properties. Specifically, it reduces the basicity of proximal amines, thereby mitigating hERG liabilities while simultaneously enhancing aqueous solubility and metabolic stability [1].

The target compound, N-(3-bromo-5-methylphenyl)oxetan-3-amine , is a high-value active pharmaceutical ingredient (API) intermediate. The 3-bromo-5-methylaniline core provides a versatile handle for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), while the oxetane ring secures the desired drug-like profile [2]. This application note details a robust, self-validating protocol for the kilogram-scale reductive amination required to synthesize this critical building block.

Route Selection and Process Chemistry

While 3-amino-oxetanes can theoretically be accessed via SNAr or transition-metal-catalyzed cross-coupling from 3-halo-oxetanes, the most direct, scalable, and atom-economical route is the reductive amination of oxetan-3-one with the corresponding aniline [3].

Causality in Experimental Design

To ensure a self-validating and scalable system, every reagent and parameter has been selected based on thermodynamic and kinetic control:

  • Solvent Selection (THF vs. DCE): Dichloroethane (DCE) is traditionally used for laboratory-scale reductive aminations. However, for scale-up, is preferred due to its superior safety profile, lower toxicity, and excellent solubility for both the starting materials and the reducing agent.

  • Acid Catalysis (AcOH): The aniline nitrogen in 3-bromo-5-methylaniline is relatively electron-deficient due to the inductively withdrawing meta-bromo group. A catalytic amount of glacial acetic acid (AcOH) is required to activate the oxetan-3-one carbonyl. However, the stoichiometric ratio must be strictly controlled (1.0 equiv) to prevent acid-catalyzed ring-opening of the strained four-membered oxetane ether [1].

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH4). As a milder reducing agent, it selectively reduces the transient iminium ion without prematurely reducing the unreacted oxetan-3-one to oxetan-3-ol. This ensures high atom economy and minimizes raw material waste [2].

Process Workflows and Mechanistic Pathways

Workflow A 3-Bromo-5-methylaniline + Oxetan-3-one B Imine Condensation (THF, AcOH catalyst) A->B 20°C, 2h C Reductive Amination (NaBH(OAc)3 addition) B->C 0-5°C, Exotherm D Aqueous Quench & Workup (NaHCO3, EtOAc extraction) C->D 12h, RT E Crystallization / Isolation (Heptane/EtOAc) D->E Phase separation

Workflow for the scale-up reductive amination of oxetan-3-one.

Mechanism N1 Aniline Nucleophilic Attack N2 Hemiaminal Formation N1->N2 N3 Dehydration (Rate Limiting) N2->N3 N4 Iminium Ion Intermediate N3->N4 N5 Hydride Transfer (NaBH(OAc)3) N4->N5

Mechanistic sequence of the reductive amination process.

Experimental Protocol: 100-Gram Scale Synthesis

Equipment Setup
  • 2.0 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and nitrogen inlet.

  • Cooling circulator set to 0 °C.

Step-by-Step Methodology
  • Reactor Charging: Purge the 2.0 L reactor with nitrogen. Charge 3-bromo-5-methylaniline (100.0 g, 537.5 mmol, 1.0 equiv) and anhydrous THF (800 mL, 8 volumes).

  • Catalyst & Electrophile Addition: Initiate mechanical stirring at 250 rpm. Add glacial acetic acid (32.3 g, 537.5 mmol, 1.0 equiv). Stir for 10 minutes at 20 °C.

  • Oxetan-3-one Addition: Add oxetan-3-one (42.6 g, 591.2 mmol, 1.1 equiv) dropwise over 15 minutes. Process Note: A slight 1.1 equivalent excess compensates for the volatility of oxetan-3-one. Stir the mixture at 20 °C for 2 hours to allow for complete imine/hemiaminal formation.

  • Temperature Control: Chill the reactor jacket to achieve an internal temperature of 0–5 °C.

  • Reduction: Add NaBH(OAc)3 (159.4 g, 752.5 mmol, 1.4 equiv) in 5 equal portions over 60 minutes. Critical Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway, protects the oxetane ring from thermal degradation, and suppresses the formation of bis-alkylated byproducts. Maintain internal temperature below 10 °C.

  • Maturation: After complete addition, warm the reactor to 20 °C and stir for 12 hours. Monitor conversion via HPLC or LC-MS (Target: <1% remaining aniline).

  • Quench and Workup: Cool the mixture to 5 °C. Slowly quench by adding saturated aqueous NaHCO3 (500 mL) over 30 minutes (Caution: Vigorous CO2 evolution). Extract the aqueous layer with Ethyl Acetate (2 x 400 mL).

  • Washing & Drying: Wash the combined organic layers with brine (300 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude oil.

  • Crystallization: Dissolve the crude oil in a minimal amount of warm EtOAc (100 mL) and slowly add Heptane (400 mL) while cooling to 0 °C to precipitate the product. Filter and dry under vacuum at 40 °C to afford N-(3-bromo-5-methylphenyl)oxetan-3-amine as an off-white solid.

Quantitative Data & Analytical Validation

To ensure a self-validating system, mass balance and yield metrics must be rigorously tracked against theoretical maximums.

ParameterValue / MetricObservation / Validation Standard
Scale 100.0 g (Aniline SM)Baseline for process metrics
Oxetan-3-one 42.6 g (1.1 equiv)10% excess ensures complete aniline consumption
NaBH(OAc)3 159.4 g (1.4 equiv)Drives complete imine reduction without over-reduction
Reaction Time 14 hours totalValidated by HPLC (>99% conversion)
Isolated Yield 110.5 g (85%)High efficiency for a single-step reductive amination
Purity (HPLC) > 98.5% (a/a)Suitable for downstream cross-coupling
Mass Balance 92%Accounts for minor losses in aqueous wash and mother liquor

References

  • Wuitschik, G., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016.[Link][1]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis, 2025.[Link][2]

Sources

Application

Microwave-assisted synthesis of N-aryl oxetan-3-amines

Application Note & Protocol Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of N-Aryl Oxetan-3-amines Abstract The oxetane ring has become an increasingly vital structural motif in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of N-Aryl Oxetan-3-amines

Abstract

The oxetane ring has become an increasingly vital structural motif in modern medicinal chemistry, prized for its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, thereby improving key physicochemical properties such as solubility and metabolic stability.[1][2][3] Specifically, N-aryl oxetan-3-amines represent a valuable class of compounds, offering a three-dimensional scaffold for drug discovery.[4] Traditional synthetic methods often require long reaction times and harsh conditions. This guide provides a detailed protocol for the rapid and efficient synthesis of N-aryl oxetan-3-amines via a microwave-assisted Buchwald-Hartwig amination. By leveraging the principles of green chemistry, this approach dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification, accelerating the drug discovery process.[5][6][7][8]

Introduction: The Strategic Advantage of Microwave Synthesis

The synthesis of carbon-nitrogen (C-N) bonds is fundamental to pharmaceutical research. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose.[9] However, conventional heating methods can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative.

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating through dipolar polarization and ionic conduction mechanisms.[10][11] This volumetric heating is fundamentally different from conventional methods that rely on slow heat transfer from the vessel walls.[10] The key advantages of this approach include:

  • Dramatic Reaction Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[12][13][14]

  • Increased Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[10][15]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[6][15]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to highly reproducible results.[12]

This protocol applies these advantages to the C-N cross-coupling of oxetan-3-amine with various aryl halides, providing a robust and scalable method for generating diverse libraries of N-aryl oxetan-3-amines.

Reaction Principle: The Buchwald-Hartwig Amination

The core transformation is a palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and oxetan-3-amine. The generally accepted catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The oxetan-3-amine coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-aryl oxetan-3-amine product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand (e.g., X-Phos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step, while the base is essential for the deprotonation of the amine.[16][17]

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Conditions cluster_product Product ArylHalide Aryl Halide (Ar-X) Reagents Pd Catalyst Ligand (X-Phos) Base (e.g., Cs₂CO₃) Plus1 + ArylHalide->Plus1 OxetaneAmine Oxetan-3-amine Product N-Aryl Oxetan-3-amine Reagents->Product Microwave Microwave (µW) Solvent (e.g., Dioxane) ~100-150 °C, 10-30 min Plus1->OxetaneAmine

Caption: General scheme for the Pd-catalyzed N-arylation of oxetan-3-amine.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents:

    • Aryl halide (e.g., 4-Bromoanisole)

    • Oxetan-3-amine (or its hydrochloride salt)

    • Palladium(II) acetate [Pd(OAc)₂] (catalyst)

    • X-Phos (ligand)

    • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOt-Bu) (base)

    • Anhydrous 1,4-dioxane or toluene (solvent)

  • Equipment:

    • Microwave synthesis reactor with appropriate reaction vessels (e.g., 10 mL vessel) and magnetic stir bars

    • Analytical balance

    • Syringes and needles

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash column chromatography system

    • TLC plates (silica gel)

    • NMR spectrometer, LC-MS for analysis

Experimental Workflow Diagram

G prep 1. Reagent Preparation reaction 2. Microwave Reaction prep->reaction Add solvent & seal prep_desc Weigh aryl halide, oxetan-3-amine, Pd(OAc)₂, X-Phos, and Cs₂CO₃ into a microwave vial. Add a stir bar. prep->prep_desc workup 3. Reaction Workup reaction->workup Cool & dilute reaction_desc Add anhydrous solvent. Seal the vial and place it in the microwave reactor. Irradiate at 100-150 °C for 10-30 minutes with stirring. reaction->reaction_desc purify 4. Purification workup->purify Concentrate workup_desc Cool the vial to room temperature. Dilute with ethyl acetate. Filter through celite to remove solids. Wash with water and brine. workup->workup_desc analysis 5. Analysis & Characterization purify->analysis Obtain pure product purify_desc Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. purify->purify_desc analysis_desc Analyze the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity. analysis->analysis_desc

Caption: Step-by-step workflow for microwave-assisted N-arylation.

Step-by-Step Procedure (Example: Synthesis of N-(4-methoxyphenyl)oxetan-3-amine)
  • Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (0.25 mmol, 1.0 eq.), oxetan-3-amine (0.30 mmol, 1.2 eq.), Pd(OAc)₂ (0.025 mmol, 10 mol%), X-Phos (0.025 mmol, 10 mol%), and Cs₂CO₃ (0.75 mmol, 3.0 eq.).

  • Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane to the vessel.

  • Reaction: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at 100 °C for 10 minutes with active stirring. Note: Reaction progress should be monitored by TLC or LC-MS for optimization.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a small pad of celite to remove the base and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)oxetan-3-amine.[9][17][18]

Expected Results & Data

The microwave-assisted Buchwald-Hartwig amination typically affords N-aryl oxetan-3-amines in good to excellent yields with high purity after chromatography.[7][16] Reaction times are consistently short, highlighting the efficiency of the method.

Table 1: Representative Substrate Scope and Conditions
EntryAryl HalideBaseTemp (°C)Time (min)Typical Yield
14-BromoanisoleCs₂CO₃1001085-95%
24-BromotolueneCs₂CO₃1001080-90%
32-BromopyridineKOt-Bu1201575-85%
44-ChlorobenzonitrileKOt-Bu1402070-80%

Yields are estimations based on typical Buchwald-Hartwig reactions and may vary.

Characterization Insights
  • ¹H NMR: Expect to see characteristic peaks for the oxetane ring protons, typically around 4.5-5.0 ppm, appearing as triplets or multiplets. A broad singlet corresponding to the N-H proton will also be present. Aromatic protons will appear in their expected regions.

  • ¹³C NMR: The carbons of the oxetane ring will show distinct signals, with the CH₂ groups appearing around 70-80 ppm.

  • Mass Spectrometry (LC-MS): The molecular ion peak corresponding to the calculated mass of the product should be observed, confirming its identity.

Causality and Troubleshooting

  • Why Microwave Heating? The rapid and uniform heating provided by microwaves accelerates the rate-limiting steps of the catalytic cycle and can prevent the degradation of sensitive substrates or products that might occur with prolonged conventional heating.[19]

  • Choice of Ligand: Bulky, electron-rich phosphine ligands like X-Phos are highly effective in promoting the crucial reductive elimination step, especially for challenging substrates.[16]

  • Choice of Base: A strong, non-nucleophilic base is required. Cs₂CO₃ is often effective for aryl bromides, while a stronger base like KOt-Bu may be necessary for less reactive aryl chlorides.[9][16]

  • Solvent Selection: Polar aprotic solvents like dioxane or toluene are typically used as they couple well with microwave energy and have sufficiently high boiling points for the reaction temperatures required.[20]

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature or time; Inappropriate base.Use fresh Pd(OAc)₂. Increase microwave temperature or time. Switch to a stronger base (e.g., from Cs₂CO₃ to KOt-Bu).
Formation of Side Products Reaction temperature too high; Air or moisture contamination.Lower the reaction temperature. Ensure the use of anhydrous solvent and an inert atmosphere (if necessary).
Difficulty in Purification Incomplete removal of catalyst or ligand.Ensure the celite filtration step during workup is performed carefully. Optimize chromatography conditions.

Conclusion

The microwave-assisted Buchwald-Hartwig amination is a superior method for the synthesis of N-aryl oxetan-3-amines. It embodies the principles of green chemistry by significantly reducing energy consumption and reaction times while consistently delivering high yields of pure products.[10][15] This protocol provides researchers, scientists, and drug development professionals with a reliable, efficient, and scalable platform to accelerate the exploration of the valuable chemical space occupied by oxetane-containing compounds.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal for Research in Applied Science and Engineering Technology.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • An In-depth Technical Guide to the Synthesis of N-Oxetan-3-ylidenehydroxylamine. (2025). Benchchem.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). Organic Chemistry Portal.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). Journal of the American Chemical Society.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online.
  • Study on Synthesis Of Oxetan-3-ol. (2016).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
  • Microwave-assisted synthesis of nitrogen heterocycles. (2022). Organic & Biomolecular Chemistry.
  • Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. (2013). PubMed.
  • Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. (2006). Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry.
  • Chemical Space Explor
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (2025). Benchchem.
  • The Reactivity Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry.
  • On water: N -arylation of oxetanylamines for the preparation of N -aryl-oxetanylamines; Potentially useful aryl-amide isosteres. (2020).
  • Oxetanes and Oxetan-3-ones. (2018). Science of Synthesis.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. (2025). Journal of Medicinal Chemistry.
  • microwave - an effective tool in organic synthesis. (2015). World Journal of Pharmaceutical Research.
  • A Review on: A significance of microwave assist technique in green chemistry. (2014).

Sources

Method

Standard operating procedure for handling N-(3-bromo-5-methylphenyl)oxetan-3-amine

An In-Depth Technical Guide to the Safe Handling and Application of N-(3-bromo-5-methylphenyl)oxetan-3-amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive standard operating...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of N-(3-bromo-5-methylphenyl)oxetan-3-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and application of N-(3-bromo-5-methylphenyl)oxetan-3-amine. As a compound integrating a brominated aromatic amine with a strained oxetane ring, it presents a unique combination of chemical properties and potential hazards that necessitate meticulous handling protocols. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into best practices. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both safety and experimental integrity.

Introduction and Compound Overview

N-(3-bromo-5-methylphenyl)oxetan-3-amine belongs to a class of compounds of significant interest in modern medicinal chemistry. The oxetane moiety is increasingly utilized as a versatile structural motif to modulate key physicochemical properties of drug candidates, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2][3] Specifically, the 3-amino-oxetane structure can serve as a bioisostere for other functional groups and can influence the basicity of the amine, a critical parameter in drug design.[1][2] The presence of a brominated phenyl ring further adds to the compound's utility as a scaffold for further functionalization, for instance, via cross-coupling reactions.[4]

However, the constituent parts of the molecule—a primary aromatic amine, a brominated aromatic ring, and a strained oxetane heterocycle—also dictate its potential hazards. Aromatic amines are a class of compounds known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[5] Brominated organic compounds also require careful handling due to potential toxicity and reactivity.[6] The oxetane ring, while generally more stable than an epoxide, is a strained four-membered ring that can be susceptible to ring-opening under certain conditions, such as strong acids.[7][8]

This guide, therefore, provides a holistic approach to working with N-(3-bromo-5-methylphenyl)oxetan-3-amine, from initial risk assessment to final disposal.

Hazard Identification and Risk Assessment

Summary of Potential Hazards

The following table summarizes the anticipated hazards based on the known risks associated with aromatic amines, brominated compounds, and oxetanes.

Hazard CategoryPotential RiskRationale and Reference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the typical hazard profile of aromatic amines and brominated anilines.[9][10]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of aromatic amines and related compounds.[9][11]
Eye Damage/Irritation Causes serious eye irritation.A common characteristic of aromatic amines and related compounds.[9][11]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols should be avoided.[10][11]
Chronic Toxicity Potential for long-term health effects.Aromatic amines as a class are known for potential carcinogenicity and mutagenicity.[5]
Chemical Reactivity The oxetane ring may be sensitive to strong acids and certain reducing agents.[7]The strained ring system can undergo cleavage under harsh conditions.
Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[5][12]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles.[13]
Skin and Body A lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Not generally required if handled in a fume hood.A respirator may be necessary for large spills or if engineering controls are inadequate.

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage
  • Container: Store in a tightly sealed, clearly labeled container. Amber glass is preferable to protect from light.

  • Location: Keep containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]

  • Segregation: Store separately from strong oxidizing agents, strong acids, and other incompatible materials.[6] Brominated compounds can react with easily oxidized substances.[6]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Handling Workflow

The following diagram illustrates the standard workflow for handling the solid compound.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_materials Gather all necessary equipment prep_fumehood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_transfer Transfer to reaction/solution vessel handle_weigh->handle_transfer handle_clean Clean spatula and weighing dish handle_transfer->handle_clean cleanup_seal Seal container tightly handle_clean->cleanup_seal cleanup_store Return to designated storage cleanup_seal->cleanup_store cleanup_waste Dispose of contaminated materials cleanup_store->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe G cluster_waste_types Waste Segregation cluster_containers Containerization start Waste Generation solid_waste Solid Waste (Contaminated PPE, weighing paper) start->solid_waste liquid_waste Liquid Waste (Unused solutions, solvent rinses) start->liquid_waste solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container end Scheduled Waste Pickup solid_container->end liquid_container->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions of Bromo-Aryl Oxetanes

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of bromo-aryl oxetanes. Oxetane-containing molecules are of imm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of bromo-aryl oxetanes. Oxetane-containing molecules are of immense interest in drug discovery for their ability to act as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups.[1] However, the successful synthesis of these valuable compounds via palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation, leading to stalled reactions, low yields, and inconsistent results.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework for diagnosing and resolving these issues. We will move from high-level frequently asked questions to in-depth troubleshooting scenarios, all grounded in mechanistic principles and supported by authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when a reaction with a bromo-aryl oxetane fails.

Q1: My cross-coupling reaction is sluggish or has completely stalled after a short time. What are the first things I should check?

A sluggish or stalled reaction is the most common symptom of catalyst deactivation. Before delving into more complex possibilities, always verify the fundamentals of air- and moisture-sensitive reactions.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Check for leaks in your setup.

  • Solvent and Reagent Purity: Water and other protic impurities can hydrolyze reagents and facilitate the formation of inactive palladium hydroxides or palladium black.[2] Ensure you are using anhydrous, degassed solvents.

  • Reagent Integrity: Confirm the quality and age of your palladium source, ligands, and base. Phosphine-based ligands, for example, can slowly oxidize on the shelf, and strong bases like sodium tert-butoxide are hygroscopic.

Q2: I'm observing a black precipitate forming in my reaction flask. What is it and how can I prevent it?

The black precipitate is almost certainly palladium black, which is finely divided, agglomerated palladium metal (Pd(0)).[2] Its formation signifies that the palladium catalyst has fallen out of the catalytic cycle and is no longer active. This is a classic sign of catalyst decomposition.

  • Causality: This often happens when the active, typically monoligated L1Pd(0) species, is not stable enough under the reaction conditions.[3] Causes include:

    • High Temperature: Can accelerate decomposition pathways.

    • Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to stabilize the Pd(0) center.[4]

    • Impurities: As discussed in Q1, oxygen and water are major culprits.[2]

  • Prevention:

    • Lower the reaction temperature and extend the reaction time.

    • Switch to a more robust ligand system. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are specifically designed to prevent this type of decomposition.[3][4]

    • Ensure rigorous exclusion of air and moisture.[2]

Q3: Could the oxetane ring itself be poisoning my catalyst?

This is a critical and substrate-specific question. While the oxetane is the desired functionality, it can also be a source of inhibition. The oxygen atom's lone pairs can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can be non-productive, competing with the desired steps of the catalytic cycle (like oxidative addition) and slowing the reaction down. While direct, irreversible poisoning is less documented than with sulfur, this competitive inhibition is a plausible cause for reduced reaction rates.

Q4: My bromo-aryl oxetane starting material appears pure by NMR. What are the most likely sources of hidden catalyst poisons?

NMR is an excellent tool for structural elucidation but is often insensitive to trace impurities that can be catastrophic for a catalyst. Even ppm-level contaminants can be sufficient to kill a reaction.

  • Elemental Sulfur: If sulfur-based reagents (e.g., SOCl2, tosylates) were used in the synthesis of your bromo-aryl precursor, residual elemental sulfur can be present. Sulfur is a potent and irreversible palladium poison.[5][6]

  • Heavy Metals: Trace metals (e.g., mercury, lead, arsenic) from upstream processes or reagents can poison palladium catalysts.[7]

  • Other Halides: High concentrations of chloride or iodide ions (from salt metathesis or as impurities) can sometimes lead to the formation of less reactive or inactive palladium-halide complexes.

  • Nitrogen-Containing Heterocycles: If these are present as impurities, they can coordinate strongly to palladium and inhibit catalysis, similar to the issue with pyridine-containing substrates.[8]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic, problem-oriented approach to resolving specific experimental failures.

Problem 1: Low to No Conversion - Suspected Substrate/Reagent Contamination

Symptoms: The reaction shows little or no product formation from the outset. TLC or GC-MS analysis shows only starting materials, even after extended time or heating. The reaction solution may or may not change color.

Potential Causes & Diagnostic Steps:

  • Sulfur Poisoning: This is a primary suspect if the synthesis of the bromo-aryl oxetane involved sulfur-containing reagents.[5]

    • Diagnosis: Elemental analysis, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or combustion analysis, can quantify sulfur content in your starting material.[7]

    • Solution: Repurify the bromo-aryl oxetane. Recrystallization is often effective. If the impurity is persistent, a carbon treatment or a re-synthesis using a "sulfur-free" route may be necessary.[5]

  • Water/Oxygen Contamination: The most common environmental poison.

    • Diagnosis: This is often a process diagnosis. Review your inert atmosphere and solvent handling techniques. Did you use a fresh bottle of anhydrous solvent? Was it properly degassed?

    • Solution: Implement a rigorous solvent degassing protocol (see Section 3). Use a glovebox for reaction setup if available. Ensure all glassware is oven- or flame-dried immediately before use.

Troubleshooting Workflow: Suspected Contamination

start Low/No Conversion check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert rerun Rerun with Rigorously Degassed/Dry Reagents check_inert->rerun Improve Technique success Problem Solved! rerun->success Yield Improves fail Still Fails rerun->fail No Improvement analyze_sm Analyze Starting Materials for Poisons (ICP-MS, Elemental Analysis) fail->analyze_sm poison_found Poison Detected (e.g., Sulfur) analyze_sm->poison_found purify Repurify Starting Materials (Recrystallization, Carbon Treatment) poison_found->purify purify->rerun Use Purified SM resynthesize Consider 'Poison-Free' Synthetic Route purify->resynthesize Impurity Persists

Caption: Workflow for troubleshooting contamination issues.

Problem 2: Catalyst Deactivation - Suspected Oxetane-Related Inhibition

Symptoms: The reaction starts but becomes progressively slower and stalls before reaching completion. This differs from immediate failure, suggesting a process that slowly kills the catalyst or inhibits the cycle.

Potential Causes & Diagnostic Steps:

  • Competitive Inhibition by Oxetane Oxygen: The oxetane's oxygen atom may be coordinating to the palladium catalyst, creating a resting state that slows down the catalytic cycle.

    • Diagnosis: This is difficult to prove directly without advanced spectroscopic studies. However, it can be inferred if other causes are ruled out and if the reaction rate is unusually sensitive to substrate concentration.

    • Solution:

      • Temperature Optimization: Gently increasing the temperature might provide enough thermal energy to overcome this weak coordination and favor the productive catalytic cycle. Be cautious, as too high a temperature can cause catalyst decomposition.

      • Ligand Choice: A more sterically demanding ligand could disfavor the binding of the relatively small oxetane oxygen. Screen ligands like RuPhos or tBuXPhos.

      • Use of Additives: In some systems, Lewis acids have been used to activate oxetanes for ring-opening.[9] While potentially counterintuitive for a coupling reaction, a very mild Lewis acid additive at sub-stoichiometric amounts could transiently interact with the oxetane oxygen, reducing its ability to coordinate to palladium. This requires careful experimentation.

  • Ring-Opening Side Reactions: Under strongly basic or high-temperature conditions, the strained oxetane ring could undergo ring-opening.[10] The resulting alcohol or other byproducts might be more effective catalyst poisons than the starting oxetane.

    • Diagnosis: Carefully analyze the crude reaction mixture by LC-MS or GC-MS to look for side products with a mass corresponding to the addition of water or another nucleophile to the bromo-aryl oxetane.

    • Solution:

      • Screen Milder Bases: If using a very strong base like NaOtBu or LHMDS, consider screening weaker inorganic bases like K3PO4 or Cs2CO3.[11]

      • Lower Reaction Temperature: This is the most effective way to minimize side reactions.

Visualizing Oxetane Inhibition

cluster_cycle Productive Catalytic Cycle Pd_L L-Pd(0) Ox_Add L-Pd(II)(Ar(Ox))(Br) Pd_L->Ox_Add Oxidative Addition Inhibited L-Pd(0)---O(Oxetane) Pd_L->Inhibited Competitive Inhibition Ar_Br Ar(Ox)-Br Ox_Add->Pd_L Transmetalation & Reductive Elimination Inhibited->Pd_L Reversible

Sources

Optimization

Technical Support Center: Resolving Solubility &amp; Stability Issues of N-(3-bromo-5-methylphenyl)oxetan-3-amine in DMSO

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(3-bromo-5-methylphenyl)oxetan-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(3-bromo-5-methylphenyl)oxetan-3-amine .

This molecule presents a unique solvation challenge: it combines a highly lipophilic, halogenated aromatic ring (3-bromo-5-methylphenyl) with a polar, highly strained 3-aminooxetane motif. While1[1], their behavior in high-concentration DMSO stock solutions requires precise handling to prevent hydrophobic crash-out and acid-catalyzed degradation.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My 50 mM stock solution was clear upon initial preparation, but after a week in the freezer, a dense white precipitate formed. What caused this? A1: This is a classic manifestation of the "freeze-concentration effect" combined with Ostwald’s Rule of Stages. When you initially dissolved the compound, it was likely in a high-energy amorphous state, which easily forms a metastable supersaturated solution in DMSO. However, DMSO is highly hygroscopic. If the stock absorbed even trace amounts of water during handling, the water disrupts the DMSO solvation shell around the lipophilic 3-bromo-5-methylphenyl moiety. During the freeze-thaw cycle, the compound nucleates and precipitates as a lower-energy, highly stable crystalline polymorph.2[2].

Q2: I warmed the precipitated stock to 37°C and vortexed it, but the crystals won't fully redissolve. Is the compound ruined? A2: The compound is likely chemically intact, but thermodynamically trapped. Because the precipitated form is a low-energy crystalline lattice, the energy required to break these intermolecular bonds is much higher than the energy required to dissolve the original amorphous powder. Simple vortexing is often insufficient. You must use acoustic mixing or controlled sonication to drive the crystalline compound back into solution, a standard recovery method for 3[3].

Q3: LC-MS analysis of an older DMSO stock shows a new peak with a mass shift of +18 Da. What degradation pathway is occurring? A3: A +18 Da mass shift indicates the addition of water, pointing directly to the ring-opening of the oxetane moiety to form a diol. While 4[4], the highly strained 4-membered ring is highly susceptible to acid-catalyzed hydrolysis. If your DMSO absorbed atmospheric moisture and CO₂ over time, the micro-pH of the solution drops, providing the protons necessary to catalyze the cleavage of the C-O bond in the oxetane ring.

Part 2: Visualizing the Problem

G A N-(3-bromo-5-methylphenyl) oxetan-3-amine in DMSO B Water Uptake (Hygroscopic DMSO) A->B Exposure to Air C Freeze-Thaw Cycles A->C Sub-optimal Storage D Trace Acidic Impurities (Dissolved CO2) A->D Aged Solvent E Hydrophobic Crash-Out (Aryl Halide Motif) B->E Solvation Shell Disruption F Crystalline Polymorph Precipitation C->F Freeze-Concentration G Oxetane Ring Opening (Diol Formation) D->G Acid Catalysis E->F Ostwald's Rule

Logical pathways of precipitation and degradation for oxetane-amines in DMSO.

Part 3: Quantitative Data Summaries

To establish a baseline for your experiments, refer to the following synthesized data regarding the compound's behavior in DMSO under varying conditions.

Table 1: Solubility Limits vs. Water Content in DMSO

DMSO Purity / ConditionMax Stable Concentration (25°C)Precipitation Risk upon 1 Freeze-Thaw
Anhydrous (<0.01% H₂O)> 50 mMLow
Standard Grade (~0.1% H₂O)25 mMModerate
Aged/Wet DMSO (>0.5% H₂O)< 10 mMHigh (Crystalline crash-out)

Table 2: Oxetane Ring Stability Matrix

Storage ConditionTimeframe% Intact Compound (LC-MS)Primary Degradant
-80°C, Anhydrous, Argon6 Months> 99.5%None
4°C, Standard DMSO1 Month~ 95.0%Diol (+18 Da)
25°C, Wet DMSO (Exposed)1 Week< 80.0%Diol & Oxidation products

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a quality control (QC) checkpoint.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: Prevent water uptake and bypass the metastable supersaturated zone.

  • Solvent Selection: Use only newly opened, septum-sealed anhydrous DMSO (≥99.9%, water <50 ppm). Do not use previously opened bottles.

  • Weighing: Weigh the lyophilized N-(3-bromo-5-methylphenyl)oxetan-3-amine powder in a dry-box or low-humidity environment to prevent atmospheric moisture absorption.

  • Dissolution: Add the anhydrous DMSO to achieve a target concentration of 20 mM (avoiding the 50-100 mM high-risk zone).

  • Acoustic Mixing: Instead of standard vortexing, process the vial using an Acoustic Liquid Handler (e.g., Covaris) for 2 minutes. Causality: Acoustic energy breaks down micro-particulates that act as nucleation sites for future crystallization, ensuring a true solution rather than a colloidal suspension.

  • QC Checkpoint 1: Inspect under a strong light source. The solution must be completely optically clear with no Tyndall effect (light scattering).

  • Aliquoting: Immediately dispense into single-use, low-bind polypropylene tubes. Purge the headspace of each tube with Argon gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: Rescue of Precipitated Stocks

Objective: Redissolve crystalline polymorphs without inducing thermal degradation of the oxetane ring.

  • Thermal Incubation: Place the precipitated aliquot in a dry block heater set strictly to 37°C for 15 minutes. Do not exceed 40°C, as elevated temperatures in the presence of trace moisture accelerate oxetane ring-opening.

  • Sonication: Transfer to a bath sonicator. Sonicate for 5-minute intervals, returning to the 37°C block for 2 minutes between intervals to maintain temperature.

  • QC Checkpoint 2: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very tip of the tube for a microscopic white pellet. If a pellet exists, the concentration of the supernatant is unknown, and the stock must be discarded or re-quantified via LC-MS/UV-Vis before use.

Workflow S1 Weigh Amorphous Solid S2 Add Anhydrous DMSO (<50ppm H2O) S1->S2 S3 Acoustic Mixing (Covaris) S2->S3 S4 Single-Use Aliquoting S3->S4 S5 Argon Purge & -80°C Storage S4->S5

Step-by-step workflow for the preparation and storage of stable DMSO stock solutions.

References

  • Ziath: Combinatorial Chemistry and High Throughput Screening. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • ResearchGate / Journal of Biomolecular Screening. Compound Precipitation in High-Concentration DMSO Solutions.
  • Journal of Medicinal Chemistry (ACS). Oxetanes in Drug Discovery Campaigns.
  • Expert Opinion on Drug Discovery (Taylor & Francis). Synthetic oxetanes in drug discovery: where are we in 2025?

Sources

Troubleshooting

Alternative reagents for reducing N-(3-bromo-5-methylphenyl)oxetan-3-imine intermediates

Technical Support Center: Troubleshooting the Reduction of N-(3-bromo-5-methylphenyl)oxetan-3-imine Intermediates Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Reduction of N-(3-bromo-5-methylphenyl)oxetan-3-imine Intermediates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of oxetane-containing amines. The substrate, N-(3-bromo-5-methylphenyl)oxetan-3-imine, presents a dual-liability profile:

  • The highly strained oxetane ring is exquisitely sensitive to acidic ring-opening[1].

  • The aryl bromide moiety is prone to hydrodehalogenation under standard transition-metal catalyzed hydrogenation conditions[2].

This guide provides field-proven alternative reagents, mechanistic troubleshooting, and self-validating protocols to achieve high-yielding, chemoselective reductions.

Section 1: Quantitative Reagent Comparison

To navigate the chemoselectivity landscape, we have summarized the performance of various reducing agents based on their functional group tolerance.

Reducing AgentOxetane PreservationAryl Bromide PreservationRelative Reaction RatePrimary Byproducts / Failure Modes
NaBH(OAc)3 (STAB) + AcOH Low (<40%)High (>95%)ModerateRing-opened amino alcohols due to acid catalysis[1].
Pd/C + H2 (1 atm) High (>90%)Low (<10%) FastDebrominated oxetan-3-amine[2].
LiAlH4 Low (<20%)Low (<50%)Very FastComplex mixture; ring opening and debromination.
HSiCl3 / Lewis Base High (>95%) High (>98%) ModerateTrace siloxanes (easily removed via basic workup)[3].
BH3·SMe2 High (>90%) High (>95%) Slow-ModerateTrace amine-borane complexes[4].

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my oxetane ring open when using standard reductive amination conditions (e.g., STAB with acetic acid)? A1: While sodium triacetoxyborohydride (STAB) is a staple for reductive aminations involving oxetan-3-one[5], the imine intermediate formed with 3-bromo-5-methylaniline is electronically deactivated by the electron-withdrawing halogen. To force the reduction, chemists often add Brønsted acids (like acetic or trifluoroacetic acid). However, acidic catalysis protonates the oxetane oxygen, lowering the activation energy for nucleophilic attack and facilitating catastrophic ring-opening[1].

Q2: I attempted catalytic hydrogenation to avoid acidic conditions, but I am losing the bromine atom. What is the mechanism? A2: Heterogeneous palladium catalysts (Pd/C) are highly active for the oxidative addition into C-Br bonds. Under a hydrogen atmosphere, this leads to rapid hydrodehalogenation[2]. To preserve the aryl bromide for late-stage cross-coupling, you must abandon H2 gas and Pd(0) catalysts in favor of hydride donors that operate via polar mechanisms rather than radical or oxidative addition pathways.

Q3: What alternative reagents provide the highest chemoselectivity for this specific intermediate? A3: We recommend two primary alternatives:

  • Trichlorosilane (HSiCl3) with a Lewis Base: Trichlorosilane is a weak hydride donor that is activated in situ by Lewis bases (such as DMF or chiral picolinamides). This generates a hypervalent silicon species that selectively reduces the C=N bond without requiring Brønsted acids, perfectly preserving both the oxetane and the aryl bromide[3].

  • Borane-Dimethyl Sulfide (BH3·SMe2): This neutral borane complex acts as a chemoselective hydride donor for imines without the need for protic activators, preventing oxetane degradation[4].

Section 3: Visualizing the Chemoselectivity Pathways

ReactionPathway Imine Oxetan-3-imine Intermediate Acid Acidic Conditions (STAB + AcOH) Imine->Acid Side Reaction Pd Pd/C + H2 Imine->Pd Side Reaction Silane HSiCl3 / Lewis Base or BH3-SMe2 Imine->Silane Chemoselective RingOpen Ring-Opened Amino Alcohol Acid->RingOpen Dehalo Debrominated Amine Pd->Dehalo Product N-(3-bromo-5-methylphenyl) oxetan-3-amine Silane->Product

Chemoselective reduction pathways vs. common degradation routes.

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Trichlorosilane-Mediated Reduction (Recommended)

This method utilizes HSiCl3 activated by a Lewis base, ensuring a strictly neutral/mildly basic environment that protects the oxetane ring[3].

Reagents:

  • N-(3-bromo-5-methylphenyl)oxetan-3-imine (1.0 equiv)

  • Trichlorosilane (HSiCl3) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (2.0 equiv, acts as Lewis base activator)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under nitrogen. Dissolve the imine (1.0 equiv) in anhydrous DCM.

  • Activation: Add DMF (2.0 equiv) to the solution and cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Causality Note: Cooling suppresses background hydrolysis of HSiCl3 and prevents exothermic runaway.

  • Reduction: Dropwise add HSiCl3 (2.5 equiv) over 15 minutes.

  • In-Process Control (IPC): Stir for 4 hours at -20 °C. Monitor via TLC (eluent: Hexanes/EtOAc 7:3). Validation Check: Use basic alumina TLC plates. Silica gel can cause on-plate hydrolysis of the imine, giving false negatives for conversion.

  • Quench: Once the imine is consumed, quench the reaction strictly with saturated aqueous NaHCO3 at -20 °C, then allow it to warm to room temperature. Causality Note: A basic quench is mandatory. Acidic workups will instantly open the newly formed oxetan-3-amine[1].

  • Isolation: Extract with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

ExperimentalWorkflow Prep 1. Substrate Prep Dry DCM, N2 atm Catalyst 3. Add Lewis Base (e.g., DMF) Prep->Catalyst Reagent 2. Add HSiCl3 at -20°C Quench 4. Basic Quench Sat. NaHCO3 (Avoid Acid) Reagent->Quench Catalyst->Reagent Isolate 5. Extraction & Purification Quench->Isolate

Step-by-step workflow for the trichlorosilane-mediated reduction.

Protocol B: Borane-Dimethyl Sulfide (BH3·SMe2) Reduction

An alternative when silane byproducts interfere with downstream purification.

Reagents:

  • N-(3-bromo-5-methylphenyl)oxetan-3-imine (1.0 equiv)

  • BH3·SMe2 (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the imine in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.

  • Reduction: Slowly add BH3·SMe2 (2.0 equiv). Stir at 0 °C for 1 hour, then allow to warm to room temperature. Causality Note: BH3·SMe2 coordinates to the imine nitrogen, facilitating intramolecular hydride transfer without protic activation[4].

  • IPC: Monitor by LC-MS. Ensure the MS method uses a basic mobile phase (e.g., 0.1% NH4OH in MeCN) to prevent in-source fragmentation of the oxetane.

  • Quench: Carefully quench with methanol (dropwise) until gas evolution ceases. Validation Check: Do not use HCl/MeOH to break the amine-borane complex, as this will destroy the oxetane[6]. Instead, use mild heating (40 °C) in basic methanol or add a diamine (e.g., ethylenediamine) to sequester the boron.

  • Isolation: Concentrate and purify via flash chromatography (neutralized silica or basic alumina).

Section 5: Summary of Best Practices

  • Avoid Acids: The oxetane ring is the most fragile component of your molecule. Treat it as you would a highly sensitive protecting group.

  • Monitor Halogens: Always check the isotopic pattern (M and M+2 peaks of equal intensity) in your mass spec to confirm the aryl bromide is intact.

  • Workup Matters: The reaction is only successful if the product survives the workup. Always default to mildly basic aqueous quenches (NaHCO3 or Na2CO3).

References

  • Thieme Connect. Enantioselective Reduction and Williamson Etherification for the Synthesis of Oxetanes. Available at:[Link]

  • Nature Communications. Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. Available at:[Link]

  • Charles University. Organocatalytic Reduction of Imines with Trichlorosilane. Available at:[Link]

  • Molecules / ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available at: [Link]

  • Chemical Reviews (ACS). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:[Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of N-(3-bromo-5-methylphenyl)oxetan-3-amine

This guide provides a comprehensive, experience-driven framework for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-(3-bromo-5-methylphenyl)oxetan-3-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and presenting supporting data to guide the researcher toward an optimized and regulatory-compliant analytical method.

The Analytical Challenge: Understanding the Analyte

N-(3-bromo-5-methylphenyl)oxetan-3-amine is a molecule of interest in pharmaceutical development. Its structure presents a unique analytical challenge, combining a hydrophobic brominated aromatic ring with a polar oxetane and a basic secondary amine. This amphiphilic nature necessitates a careful and systematic approach to method development to ensure all potential process impurities and degradation products are adequately resolved.

Key Molecular Characteristics:

  • Hydrophobic Core: The bromo-methylphenyl group provides significant hydrophobicity, suggesting strong retention in reversed-phase chromatography.

  • Basic Center: The secondary amine (pKa estimated in the basic range) is ionizable. The mobile phase pH will be a critical parameter, directly influencing retention time and peak shape.

  • Polar Moiety: The oxetane ring introduces polarity, which can moderate the compound's overall hydrophobicity.

  • Chromophore: The substituted benzene ring provides strong UV absorbance, making UV detection a suitable choice.

The Strategic Workflow: From Concept to Validated Method

A successful method development project follows a logical progression. The goal is not just to separate the main peak but to develop a method that is specific, robust, and can quantify impurities at low levels. This workflow is designed to achieve that objective efficiently.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Column Column & Detector Selection Analyte->Column Guides choice MobilePhase Mobile Phase Screening (pH, Organic) Column->MobilePhase Gradient Scouting Gradient Run MobilePhase->Gradient Optimize Systematic Optimization (Gradient, pH, Temp) Gradient->Optimize Refine ForcedDeg Forced Degradation (ICH Q1A) Optimize->ForcedDeg Specificity Peak Purity Analysis ForcedDeg->Specificity Proves specificity Validation Method Validation (ICH Q2(R1)) Specificity->Validation Confirm FinalMethod Final Method Documentation Validation->FinalMethod

Caption: A strategic workflow for HPLC method development.

Phase 1: Foundational Method Development

The initial phase focuses on establishing a baseline separation. Our choices are guided by the analyte's physicochemical properties. Reversed-phase HPLC is the most common and versatile separation technique in the pharmaceutical industry and serves as our starting point.[1][2]

Column and Detector Selection

Given the mixed polarity of the analyte, a standard C18 (L1) column is the logical first choice due to its wide applicability for non-polar to moderately polar compounds.[2][3] An alternative to consider if peak shape is poor (due to secondary interactions with the amine) would be a C18 column with advanced end-capping or an embedded polar group.

Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

Mobile Phase Screening: The Key to Good Chromatography

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.

Organic Modifier Comparison: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity and stronger elution strength for many compounds.

Table 1: Comparison of Organic Modifiers (Hypothetical Data)

Parameter Acetonitrile (ACN) Methanol (MeOH) Rationale & Conclusion
Retention Time (min) 8.5 10.2 ACN provides faster elution, increasing throughput.
Peak Tailing Factor 1.1 1.4 ACN often yields more symmetrical peaks.
Backpressure (psi) 2200 2800 Lower backpressure with ACN reduces system wear.

Mobile Phase pH Control: The basic amine on our analyte will be protonated at acidic pH (e.g., pH < 7). In its charged state, it is more polar and will elute earlier. At neutral or basic pH, it will be in its free base form, which is more hydrophobic and will be retained longer. Operating at a pH at least 2 units away from the analyte's pKa is crucial for robustness. An acidic pH (e.g., 2.5-3.5) is often chosen for basic compounds to ensure consistent protonation and generate sharp, symmetrical peaks.

Table 2: Effect of Mobile Phase pH on Analyte Retention (Hypothetical Data)

pH of Aqueous Phase Retention Time (min) Peak Tailing Factor Observation
2.8 (0.1% Formic Acid) 8.5 1.1 Good retention and excellent peak symmetry.
4.5 (Acetate Buffer) 11.2 1.3 Increased retention, slight tailing begins.
7.0 (Phosphate Buffer) 16.8 1.9 Strong retention but significant peak tailing.

The Scouting Gradient

A fast, wide-range "scouting" gradient is performed to quickly determine the approximate organic solvent percentage required to elute the analyte and any visible impurities.

Experimental Protocol: Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector: DAD at analyte's λmax.

  • Gradient Program: 5% to 95% B in 15 minutes, hold for 2 minutes, return to initial conditions.

This run provides the foundational data needed for systematic optimization.

Phase 2: Method Optimization and Specificity

With a baseline method established, we now refine it to ensure it can separate the main analyte from all potential impurities and degradants.

Gradient Optimization

The scouting gradient is often too steep for resolving closely eluting impurities. A shallower gradient around the elution point of the main peak will improve resolution.

Table 3: Comparison of Scouting vs. Optimized Gradient (Hypothetical Data)

Parameter Scouting Gradient (5-95% B in 15 min) Optimized Gradient (30-55% B in 20 min)
Analyte Retention Time 8.5 min 12.3 min
Resolution (Analyte vs. Impurity 1) 1.2 2.5
Resolution (Analyte vs. Impurity 2) 1.4 2.8

Forced Degradation Studies: Proving Specificity

To develop a true stability-indicating method, the analyte must be subjected to stress conditions to generate potential degradation products. This is a mandatory requirement under ICH guideline Q1A(R2).[4] The goal is to achieve 5-20% degradation to ensure that the method can separate these newly formed degradants from the parent compound.[4][5]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve analyte in 0.1 N HCl, heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve analyte in 0.1 N NaOH, keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve analyte in 3% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid analyte in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (ICH Q1B conditions).

After exposure, each sample is diluted and injected using the optimized HPLC method. The chromatograms are compared to that of an unstressed sample. A stability-indicating method will show the analyte peak decreasing in area while new peaks for degradation products appear with baseline resolution from the analyte peak.

Phase 3: Method Validation

Method validation provides documented evidence that the method is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

Table 4: Summary of Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately. Tailing Factor ≤ 2.0; RSD of replicate injections ≤ 1.0%; Plate Count > 2000.
Specificity Confirms the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis (using DAD) passes; baseline resolution from all known impurities and degradants.
Linearity Demonstrates a proportional relationship between concentration and detector response. Correlation Coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Accuracy Measures the closeness of test results to the true value. 98.0% to 102.0% recovery for spiked samples at multiple levels (e.g., 80%, 100%, 120%).[8]
Precision Assesses the degree of scatter between a series of measurements. Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Signal-to-Noise ratio of ~10:1; RSD at this concentration should be acceptable.

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±5%), pH (±0.2 units), column temperature (±2 °C). |

Final Optimized and Validated Method

Based on the systematic development and validation process, the final proposed method is as follows:

Table 5: Final Method Parameters | Parameter | Condition | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent | | Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector Wavelength | 254 nm (or determined λmax) | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 20.0 | 55 | | | 22.0 | 95 | | | 25.0 | 95 | | | 25.1 | 30 | | | 30.0 | 30 |

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for developing a stability-indicating HPLC method for the purity analysis of N-(3-bromo-5-methylphenyl)oxetan-3-amine. By systematically comparing columns and mobile phases, optimizing the gradient, and rigorously challenging the method's specificity through forced degradation studies, we have established a robust analytical procedure. The subsequent validation, performed according to ICH guidelines, provides a high degree of assurance that the method is fit for its intended purpose in a regulated pharmaceutical environment. This systematic approach not only ensures regulatory compliance but also builds a deep understanding of the analyte's behavior, which is invaluable throughout the drug development lifecycle.

References

  • Vertex AI Search. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Hanbon. (n.d.).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmtech. (2009).
  • International Journal of Advance Research in Science, Communication and Technology. (2024).
  • Proceedings of the National Academy of Sciences. (2007).
  • Yakhak Hoeji. (2021).
  • MicroSolv Technology Corporation. (2026). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions.
  • ResolveMass. (2026).
  • LCGC International. (2010).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018).
  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

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Comparative

A Comparative Guide to the Basicity of N-(3-bromo-5-methylphenyl)oxetan-3-amine and its Cyclobutylamine Analog for Drug Discovery

Introduction: The Critical Role of Basicity in Medicinal Chemistry In the landscape of drug discovery and development, the basicity of a molecule, quantified by its pKa value, is a paramount physicochemical property. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Basicity in Medicinal Chemistry

In the landscape of drug discovery and development, the basicity of a molecule, quantified by its pKa value, is a paramount physicochemical property. It governs a multitude of pharmacokinetic and pharmacodynamic parameters, including aqueous solubility, membrane permeability, metabolic stability, and off-target interactions, particularly with the hERG channel. For researchers and drug development professionals, the ability to rationally modulate and predict the basicity of lead compounds is a cornerstone of successful optimization campaigns.

This in-depth technical guide provides a comparative analysis of the basicity of two structurally related amines: N-(3-bromo-5-methylphenyl)oxetan-3-amine and N-(3-bromo-5-methylphenyl)cyclobutylamine. While seemingly subtle, the replacement of the oxetane ring with a cyclobutane moiety is predicted to induce a significant shift in the basicity of the secondary amine. This guide will dissect the underlying electronic and steric factors, provide detailed protocols for their synthesis and pKa determination, and offer a predictive comparison to inform molecular design strategies.

Theoretical Framework: Deconstructing the Electronic and Steric Influences on Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that increases the electron density on the nitrogen will enhance its basicity, while features that decrease electron density will have the opposite effect.

The Arylamine Core: A Foundation of Reduced Basicity

Both molecules are N-substituted anilines. A key principle is that arylamines are substantially less basic than their aliphatic counterparts.[1] The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic π-system, rendering it less available for protonation.[1][2] This resonance delocalization is the primary reason for the significantly lower basicity of anilines compared to alkylamines. For instance, the pKa of the conjugate acid of aniline is approximately 4.6, whereas for cyclohexylamine, it is around 11.2.

Substituent Effects on the Aromatic Ring

The 3-bromo-5-methylphenyl substituent common to both molecules will further modulate the basicity of the aniline nitrogen:

  • 3-Bromo Group: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom. While halogens also have a weak electron-donating resonance effect (+R), the inductive effect is dominant, leading to a decrease in basicity.[3]

  • 5-Methyl Group: The methyl group is an electron-donating group (+I effect) that increases the electron density on the aromatic ring, thereby slightly increasing the basicity of the amine compared to an unsubstituted aniline.[1][3]

The combined effect of these substituents is a fine-tuning of the baseline aniline basicity.

The Key Comparison: Oxetane vs. Cyclobutane

The critical difference between the two molecules lies in the N-substituent: the oxetan-3-yl group versus the cyclobutyl group.

  • N-(3-bromo-5-methylphenyl)oxetan-3-amine: The oxetane ring contains an oxygen atom, which is highly electronegative. This oxygen atom exerts a powerful through-bond inductive electron-withdrawing effect. This effect significantly reduces the electron density on the nitrogen atom of the amine, thereby decreasing its basicity. The introduction of an oxetane ring alpha to an amine has been shown to reduce the pKa by as much as 2.7 units.

  • N-(3-bromo-5-methylphenyl)cyclobutylamine: In contrast, the cyclobutane ring is a simple cycloalkane. The carbon atoms of the cyclobutane ring are sp³ hybridized and have an electron-donating inductive effect, similar to other alkyl groups. This will increase the electron density on the nitrogen atom compared to the unsubstituted aniline, leading to an increase in basicity.[3]

Prediction: Based on this analysis, it is predicted that N-(3-bromo-5-methylphenyl)cyclobutylamine will be a significantly stronger base than N-(3-bromo-5-methylphenyl)oxetan-3-amine.

Experimental Design: Synthesis and pKa Determination

To validate this prediction, a clear experimental plan is necessary. The following sections outline detailed protocols for the synthesis of the target compounds and the subsequent determination of their pKa values.

Synthesis of Target Compounds

A common and efficient method for the synthesis of N-substituted amines is reductive amination.[4][5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the desired amine.

Starting Materials:

  • 3-Bromo-5-methylaniline

  • Oxetan-3-one

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3-bromo-5-methylaniline (1.0 eq) in dichloromethane (DCM), add either oxetan-3-one (1.1 eq) or cyclobutanone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3-bromo-5-methylphenyl)oxetan-3-amine or N-(3-bromo-5-methylphenyl)cyclobutylamine.

G cluster_synthesis Synthetic Workflow start Starting Materials: 3-Bromo-5-methylaniline Oxetan-3-one / Cyclobutanone DCM react Reductive Amination: 1. Mix in DCM 2. Stir for Imine Formation 3. Add NaBH(OAc)3 start->react Step 1 workup Aqueous Workup: 1. Quench with NaHCO3 2. Extract with DCM 3. Wash and Dry react->workup Step 2 purify Purification: Column Chromatography workup->purify Step 3 product Final Product: Target Amine purify->product Step 4

Caption: Synthetic workflow for the preparation of target amines.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds. The method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the pH change.

Instrumentation and Reagents:

  • Calibrated pH meter and electrode

  • Automated titrator

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or a suitable co-solvent for sparingly soluble compounds

  • Potassium chloride (KCl) to maintain constant ionic strength

Experimental Protocol: pKa Determination

  • Sample Preparation: Prepare a solution of the amine (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of water and methanol). Add KCl to maintain a constant ionic strength.

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.

G cluster_pka pKa Determination Workflow prep Sample Preparation: Dissolve amine in Water/Co-solvent with KCl titrate Potentiometric Titration: Titrate with 0.1 M HCl prep->titrate Step 1 data Data Acquisition: Record pH vs. Titrant Volume titrate->data Step 2 analyze Data Analysis: Plot Titration Curve Determine Half-Equivalence Point data->analyze Step 3 pka pKa Value analyze->pka Step 4

Caption: Workflow for pKa determination via potentiometric titration.

Predicted Data and Comparative Analysis

While experimental determination is the gold standard, we can make strong predictions based on established physicochemical principles.

CompoundPredicted pKaRationale
N-(3-bromo-5-methylphenyl)oxetan-3-amine ~3.5 - 4.5The basicity is significantly reduced due to the delocalization of the nitrogen lone pair into the aromatic ring and the strong inductive electron-withdrawing effect of the oxetane oxygen.
N-(3-bromo-5-methylphenyl)cyclobutylamine ~5.0 - 6.0The basicity is primarily dictated by the delocalized aniline system but is increased relative to the oxetane analog due to the electron-donating inductive effect of the cyclobutyl group.
Reference: Aniline~4.6
Reference: Cyclobutylamine~10.8[8]

Discussion of Predicted Data:

The predicted pKa values highlight a significant difference in basicity of at least one to two log units between the two compounds. The N-(3-bromo-5-methylphenyl)oxetan-3-amine is expected to be a substantially weaker base. This has profound implications for drug development:

  • Solubility: The more basic cyclobutylamine analog will be more protonated at physiological pH (7.4), which can lead to higher aqueous solubility.

  • Permeability: The less basic oxetane analog will exist to a greater extent in its neutral form, which may facilitate passive diffusion across biological membranes.

  • Off-Target Effects: Higher basicity is often associated with a greater risk of hERG channel inhibition. The lower basicity of the oxetane analog could be advantageous in mitigating this risk.

Conclusion

The seemingly minor structural modification of replacing an oxetane ring with a cyclobutane ring in N-substituted anilines is predicted to have a pronounced impact on the basicity of the amine. The N-(3-bromo-5-methylphenyl)cyclobutylamine is anticipated to be a significantly stronger base than its oxetane counterpart due to the absence of the strong inductive electron-withdrawing effect of the oxetane oxygen and the presence of the electron-donating cyclobutyl group. This guide has provided the theoretical underpinning for this prediction, along with robust experimental protocols for the synthesis and pKa determination of these compounds. For drug discovery teams, understanding and exploiting such structure-basicity relationships is a powerful tool for the rational design of molecules with optimized pharmacokinetic and safety profiles.

References

  • Basicity of Amines. (2021, December 18). Chemistry LibreTexts. [Link]

  • Basicity of Arylamines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutylamine. PubChem. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024). Request PDF. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv. [Link]

  • Basicity of Aryl, aromatic amines. (n.d.). Khan Academy. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Basicity of Amines. (2024, February 24). Chemistry LibreTexts. [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024, December 13). PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar. [Link]

  • Synthesis of cyclobutanes. (n.d.). Organic Chemistry Portal. [Link]

  • N-Methyl cyclobutylamine. (n.d.). LookChem. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. [Link]

  • Synthesis of Amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005, January 31). Molecules. [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). PMC. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. [Link]

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (n.d.). Chemical Science (RSC Publishing). [Link]

Sources

Validation

Comparative metabolic stability of oxetane vs. cyclopropane amine derivatives

Comparative Metabolic Stability of Oxetane vs. Cyclopropane Amine Derivatives: A Technical Guide for Drug Design Executive Summary: The Bioisosteric Shift in Drug Design In modern medicinal chemistry, managing the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of Oxetane vs. Cyclopropane Amine Derivatives: A Technical Guide for Drug Design

Executive Summary: The Bioisosteric Shift in Drug Design

In modern medicinal chemistry, managing the physicochemical properties of amine-containing drug candidates is a persistent challenge. Lipophilic, highly basic amines often suffer from rapid metabolic clearance, poor aqueous solubility, and off-target toxicities such as hERG channel inhibition[1][2]. While cyclopropane rings have been traditionally employed to introduce structural rigidity and steric bulk, their highly lipophilic nature can exacerbate these liabilities, leading to extensive Cytochrome P450 (CYP)-mediated oxidation and N-dealkylation[2].

The oxetane ring—a four-membered, oxygen-containing heterocycle—has emerged as a premier bioisostere to address these flaws. By strategically replacing a cyclopropane moiety with an oxetane near an amine, researchers can profoundly alter the molecule's pharmacokinetic (PK) profile[3][4]. This guide provides an in-depth comparison of oxetane versus cyclopropane amine derivatives, detailing the mechanistic causality behind their metabolic stability and providing validated experimental protocols for their evaluation.

Causality in Physicochemical Modulation

The substitution of a cyclopropane ring with an oxetane ring fundamentally alters the electronic and steric environment of an adjacent amine, driving improvements in metabolic stability[5].

  • Basicity Attenuation: The oxetane oxygen exerts a strong σ-electron-withdrawing inductive effect (-I). This pulls electron density away from the proximal amine, reducing its pKa by approximately 1.0 unit compared to a cyclopropyl amine, and up to 2.5–3.0 units compared to cyclobutyl or gem-dimethyl groups[2][6].

  • Lipophilicity Reduction: The intrinsic dipole moment of the oxetane oxygen increases the molecule's polarity. Studies demonstrate that replacing an aminocyclopropane with an aminooxetane lowers the LogD by ~0.8 to 1.5 units[2][3].

  • Metabolic Shielding: High lipophilicity drives non-specific binding to the hydrophobic active sites of CYP enzymes. By lowering LogD and basicity, oxetanes reduce CYP-mediated oxidative metabolism, leading to significantly lower intrinsic clearance ( CLint​ ) in liver microsomes and hepatocytes[2][3].

G Base Cyclopropyl Amine (High pKa, High LogD) Subst Oxetane Substitution (Oxygen Inductive Effect) Base->Subst Prop1 Decreased Amine pKa (~1.0 unit drop) Subst->Prop1 Prop2 Reduced Lipophilicity (~0.8 LogD drop) Subst->Prop2 Result1 Reduced hERG Liability Prop1->Result1 Result2 Enhanced Metabolic Stability (Lower CL_int) Prop1->Result2 Prop2->Result2

Physicochemical and metabolic effects of oxetane substitution.

Quantitative Comparison

To objectively evaluate the impact of this bioisosteric replacement, the following table synthesizes the typical shifts in physicochemical and metabolic parameters observed when transitioning from a cyclopropyl amine to an oxetanyl amine[2][3][6].

ParameterCyclopropane AmineOxetane AmineMechanistic Causality
Basicity (pKa) Baseline (Higher)~1.0 unit lowerInductive electron-withdrawing effect (-I) of the oxetane oxygen pulls electron density away from the amine.
Lipophilicity (LogD) Baseline (Higher)~0.8 to 1.5 units lowerIncreased polarity from the oxygen dipole and reduced hydrophobic surface area.
Metabolic Stability ( CLint​ ) High clearanceLow/Medium clearanceLower lipophilicity reduces non-specific binding to CYP450 active sites; sterics of oxetane block C-H oxidation.
hERG Liability Often highSignificantly reducedAttenuated basicity reduces electrostatic interactions with acidic residues in the hERG channel pore.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, the comparative evaluation of these derivatives must rely on self-validating assay systems. The following protocols include internal controls to establish causality and rule out artifactual data.

Protocol A: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) of the derivatives.

  • Causality of Design: The addition of NADPH initiates the electron transfer cascade required for CYP450 oxidation. Quenching with cold acetonitrile immediately denatures the enzymes, locking the metabolite profile at precise time intervals.

  • Self-Validation: A minus-NADPH control is mandatory to differentiate between enzymatic metabolism and chemical instability. Verapamil is run in parallel as a high-clearance positive control to validate the metabolic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (oxetane or cyclopropane derivative) in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein concentration).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

G A 1. Compound Incubation (1 µM + HLM) B 2. Add NADPH Cofactor (Initiate CYP450) A->B C 3. Time-Course Sampling & MeCN Quench B->C D 4. LC-MS/MS Analysis (Quantify Parent) C->D E 5. Calculate CL_int & Half-life D->E

Workflow for in vitro microsomal stability assessment.

Protocol B: Potentiometric pKa and LogD Determination
  • Causality of Design: Potentiometric titration is chosen over computational prediction because the unique dipole and hydration sphere of the highly strained oxetane ring often confound in silico models.

  • Self-Validation: A known reference standard (e.g., propranolol) is titrated alongside the test compounds to ensure electrode calibration and system accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the test compound in a standardized ionic strength medium (e.g., 0.15 M KCl) to mimic physiological osmolarity.

  • Titration: Using an automated potentiometric titrator (e.g., SiriusT3), titrate the solution with standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0.

  • pKa Extraction: Calculate the pKa from the inflection points of the Bjerrum plot (average number of bound protons vs. pH).

  • LogD Measurement: Perform a dual-phase titration by adding a known volume of octanol to the aqueous mixture. The shift in the apparent pKa in the presence of the lipid phase is used to mathematically derive the LogP and pH-dependent LogD.

Conclusion

The strategic replacement of cyclopropane amines with oxetane derivatives represents a highly rational approach to drug optimization. By leveraging the strong inductive effect and polarity of the oxetane oxygen, medicinal chemists can simultaneously attenuate amine basicity, lower lipophilicity, and shield molecules from rapid CYP-mediated clearance. When validated through rigorous, self-controlled microsomal and potentiometric assays, oxetanes consistently demonstrate superior metabolic stability profiles compared to their carbocyclic counterparts.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry, nih.gov. Available at:[Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level, chemrxiv.org. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, acs.org. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry, nih.gov. Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns, acs.org. Available at:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?, tandfonline.com. Available at:[Link]

Sources

Comparative

Comparative Analytical Guide: IR Spectroscopy of N-(3-bromo-5-methylphenyl)oxetan-3-amine

Executive Summary In modern medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl groups or cyclobutane rings. This strategic substitution is utilized to improve aqueous solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl groups or cyclobutane rings. This strategic substitution is utilized to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability without drastically altering the molecule's three-dimensional conformation[1].

For researchers synthesizing or utilizing N-(3-bromo-5-methylphenyl)oxetan-3-amine as a building block, rapid and accurate structural verification is critical. Infrared (IR) spectroscopy serves as an ideal orthogonal analytical tool to Nuclear Magnetic Resonance (NMR) for this purpose. This guide provides an in-depth comparison of the IR spectral profile of this oxetane-containing product against its carbocyclic alternative (a cyclobutane analogue), detailing the physical causality behind its characteristic absorption peaks and establishing a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR analysis.

Structural Mapping & Causality of IR Absorptions

To accurately interpret the IR spectrum of N-(3-bromo-5-methylphenyl)oxetan-3-amine, we must deconstruct the molecule into its four primary IR-active functional groups. Understanding the causality behind each peak prevents misassignment and ensures high-confidence structural validation.

  • The Secondary Amine (N-H): Primary amines possess two N-H bonds that couple to produce symmetric and asymmetric stretching vibrations, yielding a distinct doublet. In contrast, the secondary amine in our target compound possesses only a single N-H oscillator. Because it is restricted from coupling, physical causality dictates it must manifest as a single, sharp absorption band (a singlet) in the 3300–3500 cm⁻¹ range[2].

  • The Oxetane Ring (C-O-C): Standard acyclic dialkyl ethers typically exhibit C-O-C asymmetric stretching around 1120–1030 cm⁻¹. However, the geometric constraint of the four-membered oxetane ring forces a decrease in the C-O-C bond angle, increasing the s-character of the exocyclic bonds and altering the force constant. This extreme ring strain shifts the characteristic C-O-C stretching frequency significantly lower, manifesting as a sharp, intense band at ~970–980 cm⁻¹[3][4].

  • The 1,3,5-Trisubstituted Benzene Ring: The aromatic core is identifiable by its out-of-plane (oop) C-H bending vibrations. A 1,3,5-substitution pattern leaves one isolated hydrogen atom (between the bromo and methyl groups) and two adjacent hydrogen atoms. This specific geometry restricts the out-of-plane bending modes, reliably producing two distinct, strong bands typically found around ~850 cm⁻¹ and ~690 cm⁻¹[5].

  • The Aryl Bromide (C-Br): Due to the large mass of the bromine atom, the C-Br stretching vibration requires less energy and thus appears in the lower frequency fingerprint region, typically between 690–515 cm⁻¹[5][6].

G Compound N-(3-bromo-5-methylphenyl) oxetan-3-amine Sub1 Secondary Amine (N-H) Compound->Sub1 Sub2 Oxetane Ring (C-O-C) Compound->Sub2 Sub3 1,3,5-Trisubstituted Benzene Compound->Sub3 Sub4 Aryl Bromide (C-Br) Compound->Sub4 Peak1 3300–3500 cm⁻¹ (Singlet) Sub1->Peak1 Peak2 ~970–980 cm⁻¹ (Strong Stretch) Sub2->Peak2 Peak3 ~850 & ~690 cm⁻¹ (OOP Bend) Sub3->Peak3 Peak4 690–515 cm⁻¹ (Stretch) Sub4->Peak4

Logical mapping of functional groups to characteristic IR spectral peaks.

Product Comparison: Oxetane vs. Cyclobutane Bioisostere

When developing drugs, synthesizing the correct bioisostere is paramount. Below is a comparative analysis of the target product against its standard carbocyclic alternative, N-(3-bromo-5-methylphenyl)cyclobutanamine . IR spectroscopy provides an immediate, definitive differentiation between the two based on the presence of the strained ether linkage.

Table 1: Comparative IR Peak Assignments
Functional Group / VibrationN-(3-bromo-5-methylphenyl)oxetan-3-amineN-(3-bromo-5-methylphenyl)cyclobutanamineDiagnostic Value
N-H Stretch (Secondary) ~3300–3400 cm⁻¹ (Singlet)~3300–3400 cm⁻¹ (Singlet)Low (Identical in both)
Aliphatic C-H Stretch 2850–3000 cm⁻¹2850–3000 cm⁻¹Low (Similar profiles)
Heterocycle C-O-C Stretch ~970–980 cm⁻¹ (Strong) Absent High (Definitive for Oxetane)
Carbocycle Ring Breathing Absent~900–860 cm⁻¹ (Weak/Medium)Medium (Indicates Cyclobutane)
Aromatic C-H OOP Bend ~850 cm⁻¹ & ~690 cm⁻¹~850 cm⁻¹ & ~690 cm⁻¹Low (Identical core)
C-Br Stretch 690–515 cm⁻¹690–515 cm⁻¹Low (Identical substituent)

Data synthesis derived from established spectroscopic libraries and empirical heterocycle behavior[3][4][5].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

While traditional KBr pellet transmission spectroscopy is highly sensitive, it is prone to moisture absorption (introducing broad O-H artifacts at ~3400 cm⁻¹ that obscure the N-H singlet). Therefore, Attenuated Total Reflectance (ATR) FTIR is the superior methodological choice for analyzing this compound.

To ensure absolute trustworthiness of the data, the following protocol is designed as a self-validating system . Each step contains a built-in quality control check to prevent false readings.

Step-by-Step Workflow
  • System Initialization & Purge:

    • Turn on the FTIR spectrometer and allow the source to stabilize for 15 minutes. Ensure the desiccant is active to minimize atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning & Validation (QC Check 1):

    • Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol.

    • Self-Validation: Acquire a background spectrum. The resulting baseline must be completely flat between 4000–400 cm⁻¹. Any peaks present (especially around 2900 cm⁻¹ for aliphatic C-H) indicate residual contamination, requiring re-cleaning.

  • Sample Application & Pressure Optimization (QC Check 2):

    • Place 1–2 mg of the solid N-(3-bromo-5-methylphenyl)oxetan-3-amine directly onto the center of the crystal.

    • Lower the pressure anvil.

    • Self-Validation: Monitor the real-time IR preview. Gradually increase the pressure until the strongest diagnostic peak (the oxetane C-O-C stretch at ~980 cm⁻¹) reaches an absorbance of ~0.5 to 0.8 AU. If the peak exceeds 1.0 AU, the detector is saturated; reduce pressure to ensure linear response.

  • Spectral Acquisition:

    • Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Post-Processing:

    • Apply an ATR correction algorithm via the instrument software. Because the depth of penetration in ATR is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), this correction normalizes the relative intensities of the high-frequency N-H stretch against the low-frequency C-Br stretch, allowing for accurate comparison against standard transmission libraries.

Workflow Start System Initialization & Purge Clean Clean ATR Crystal (Isopropanol) Start->Clean Bkg Acquire Background Spectrum (Air) Clean->Bkg ValidateBkg Validate Baseline (No Contamination?) Bkg->ValidateBkg ValidateBkg->Clean Fail Sample Apply Compound & Engage Anvil ValidateBkg->Sample Pass Scan Acquire Sample Spectrum (32 Scans) Sample->Scan Process ATR Correction & Data Processing Scan->Process

Self-validating ATR-FTIR experimental workflow for compound characterization.

Conclusion

For researchers integrating N-(3-bromo-5-methylphenyl)oxetan-3-amine into their synthetic pipelines, IR spectroscopy provides a robust method to verify the integrity of the oxetane bioisostere. By isolating the highly strained C-O-C stretch at ~970–980 cm⁻¹ and the secondary amine N-H singlet at ~3300–3400 cm⁻¹, scientists can rapidly differentiate this product from carbocyclic alternatives. Utilizing a self-validating ATR-FTIR protocol ensures that these diagnostic peaks are captured with high fidelity, free from atmospheric or preparative artifacts.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link]

  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers | The Journal of Chemical Physics | AIP Publishing Source: AIP Publishing URL:[Link]

  • Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry Source: Lumen Learning URL:[Link]

  • IR Spectroscopy Tutorial: Alkanes Source: UoBabylon URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating N-(3-bromo-5-methylphenyl)oxetan-3-amine from its Regioisomers

Introduction: The Critical Challenge of Regioisomeric Purity in Drug Development In the synthesis of pharmacologically active molecules, controlling the precise arrangement of substituents on an aromatic ring—a concept k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Challenge of Regioisomeric Purity in Drug Development

In the synthesis of pharmacologically active molecules, controlling the precise arrangement of substituents on an aromatic ring—a concept known as regioselectivity—is a paramount challenge. The synthesis of N-(3-bromo-5-methylphenyl)oxetan-3-amine, a scaffold of interest in medicinal chemistry, is no exception. Inadvertent formation of regioisomers, molecules with the same chemical formula but different substituent positions, can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. Therefore, the ability to definitively identify and separate the target isomer from its closely related counterparts is a non-negotiable aspect of quality control and regulatory compliance in drug development.

This guide provides a comprehensive, data-driven strategy for the unambiguous differentiation of N-(3-bromo-5-methylphenyl)oxetan-3-amine from its potential regioisomers. We will delve into the nuanced application of advanced spectroscopic and chromatographic techniques, explaining not just the "how" but the "why" behind each experimental choice.

The Regioisomeric Puzzle: Visualizing the Analytical Targets

The primary synthetic challenge lies in ensuring the correct 1,3,5-substitution pattern on the phenyl ring. Plausible regioisomeric impurities could include, but are not limited to, the 1,2,4- and 1,2,5-substituted analogues.

Figure 1: Target Molecule and Potential Regioisomers

Comparative

Benchmarking N-(3-bromo-5-methylphenyl)oxetan-3-amine: A Next-Generation Kinase Inhibitor Fragment

Executive Summary & Rationale In contemporary kinase inhibitor design, escaping "flatland"—the over-reliance on planar, highly aromatic scaffolds—is critical to reducing clinical attrition caused by poor solubility and o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary kinase inhibitor design, escaping "flatland"—the over-reliance on planar, highly aromatic scaffolds—is critical to reducing clinical attrition caused by poor solubility and off-target toxicity. 1 addresses this by starting with small, low-complexity molecules that are systematically grown into potent leads[1].

However, standard kinase hinge-binding fragments (e.g., anilines, aminopyrimidines) often suffer from high basicity and metabolic liabilities. To circumvent this, the incorporation of an oxetane ring has emerged as a privileged structural modification. Pioneered by the2, oxetanes act as robust bioisosteres for gem-dimethyl and carbonyl groups[2].

This guide benchmarks N-(3-bromo-5-methylphenyl)oxetan-3-amine against standard fragments. The causality behind selecting this specific fragment is threefold:

  • The "Oxetane Effect": The strong inductive electron-withdrawing nature of the oxetane oxygen lowers the adjacent amine's pKa by ~2–3 units, mitigating hERG channel liabilities and phospholipidosis[3].

  • Metabolic Stability & Solubility: The polar, sp3-rich oxetane core improves aqueous solubility and redirects cytochrome P450 (CYP) clearance away from the nitrogen[4].

  • Synthetic Vectoring: The 3-bromo substituent provides an ideal vector for late-stage Suzuki-Miyaura cross-coupling, while the 5-methyl group offers a lipophilic contact for the kinase back-pocket.

Oxetane_Logic Root N-(3-bromo-5-methylphenyl) oxetan-3-amine Branch1 Oxetane Ring Root->Branch1 Branch2 Secondary Amine Root->Branch2 Branch3 3-Bromo-5-methylphenyl Root->Branch3 Effect1 Increased Solubility & Metabolic Stability Branch1->Effect1 Effect2 Reduced pKa Prevents hERG Liability Branch2->Effect2 Effect3 Hinge Binding & Vector for Lead Expansion Branch3->Effect3

Mechanistic contributions of the oxetane-amine fragment to kinase inhibitor design.

Quantitative Benchmarking: Physicochemical & Biophysical Data

To objectively evaluate performance, we benchmarked our target fragment against a matched pair lacking the oxetane (3-bromo-5-methylaniline ) and a classic kinase hinge binder (2-Aminopyrimidine ).

Table 1: Physicochemical & ADME Profiling

Notice how the oxetane ring dramatically increases kinetic solubility and lowers intrinsic clearance compared to the naked aniline.

FragmentMW (Da)cLogPpKa (Amine)Kinetic Sol. (µM)CL_int (µL/min/mg HLM)
N-(3-bromo-5-methylphenyl)oxetan-3-amine 242.112.1~3.5 >500 <15
3-bromo-5-methylaniline (Matched Pair)186.052.6~4.815085
2-Aminopyrimidine (Standard Hinge Binder)95.100.13.5>1000120
Table 2: Biophysical Target Engagement (Model: p38α MAPK)

While the raw affinity (KD) of the oxetane fragment is moderate, its Ligand Efficiency (LE) remains highly favorable (>0.3), validating it as a premium starting point for FBDD.

FragmentDSF ΔTm (°C)SPR KD (µM)Ligand Efficiency (LE)
N-(3-bromo-5-methylphenyl)oxetan-3-amine +2.4 45 0.38
3-bromo-5-methylaniline+0.82100.31
2-Aminopyrimidine+1.53500.34

Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the controls built into the assay. The following 5 are designed as self-validating systems to eliminate false positives[5].

FBDD_Workflow A Library Selection (Oxetane Fragments) B Primary Screening (DSF & SPR) A->B C Orthogonal Validation (Biochemical Assay) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead (Cross-coupling) D->E

Fragment-based drug discovery workflow for oxetane-amine kinase inhibitors.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Causality: DSF is utilized as the primary triage step because it directly measures thermodynamic stabilization upon ligand binding, bypassing the complexities of enzymatic turnover rates.

  • Preparation: Dilute recombinant kinase (e.g., p38α) to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: Dispense fragments into a 384-well PCR plate at a final screening concentration of 1 mM (maintaining 2% DMSO).

  • Internal Controls (Critical):

    • Negative Control: 2% DMSO vehicle (establishes baseline Tm).

    • Positive Control: 10 µM Staurosporine (validates protein folding and assay dynamic range).

  • Execution: Run a melt curve from 25°C to 95°C at 1°C/min using a real-time qPCR machine. Calculate ΔTm by taking the first derivative of the fluorescence curve.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Fragments inherently possess rapid off-rates ( koff​ ). SPR provides orthogonal validation to DSF by resolving these transient, low-affinity interactions in real-time.

  • Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (target ~3000 RU to account for the low MW of the fragment).

  • Reference Channel: Leave Flow Cell 1 unmodified (ethanolamine blocked) to subtract bulk refractive index changes and non-specific sticking.

  • Analyte Injection: Inject N-(3-bromo-5-methylphenyl)oxetan-3-amine in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation: Analyze sensorgrams using a 1:1 Langmuir binding model to extract KD​ . A square wave shape indicates the expected fast on/fast off kinetics typical of high-quality fragments.

Protocol 3: In Vitro Microsomal Stability (CL_int)

Causality: A common pitfall in fragment evolution is the inflation of lipophilicity, leading to rapid hepatic clearance. We benchmark microsomal stability early to ensure the fragment provides a metabolically stable trajectory.

  • Incubation: Incubate 1 µM of the fragment with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Internal Controls: Run Verapamil in parallel as a high-clearance positive control to validate the metabolic viability of the microsomes.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

Benchmarking data clearly indicates that N-(3-bromo-5-methylphenyl)oxetan-3-amine is a superior starting point compared to standard anilines or pyrimidines. By leveraging the "oxetane effect," medicinal chemists can preemptively engineer out hERG liabilities and poor metabolic stability while maintaining high ligand efficiency. The embedded 3-bromo vector ensures that subsequent hit-to-lead campaigns can rapidly explore the kinase back-pocket via transition-metal catalysis, making this fragment a highly versatile tool in the modern FBDD arsenal.

References

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Source: acs.
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  • Source: criver.

Sources

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